molecular formula C6H3Br2FO B1294950 2,6-Dibromo-4-fluorophenol CAS No. 344-20-7

2,6-Dibromo-4-fluorophenol

Numéro de catalogue: B1294950
Numéro CAS: 344-20-7
Poids moléculaire: 269.89 g/mol
Clé InChI: RRAZCUUOWIDAJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dibromo-4-fluorophenol is a useful research compound. Its molecular formula is C6H3Br2FO and its molecular weight is 269.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-dibromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187969
Record name 2,6-Dibromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-20-7
Record name 2,6-Dibromo-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-fluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 344-20-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dibromo-4-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dibromo-4-fluorophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2D5D667PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dibromo-4-fluorophenol, a key building block in organic synthesis.[1] This versatile compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where the inclusion of bromine and fluorine atoms can enhance biological activity and metabolic stability.[1][2] Researchers utilize this intermediate in the creation of novel compounds, including potent antimicrobial agents and herbicides.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number344-20-7[1]
Molecular FormulaC₆H₃Br₂FO[1]
Molecular Weight269.9 g/mol [1]
Melting Point55 - 58 °C[1]
Boiling Point219.5 ± 35.0 °C (Predicted)[3]
AppearanceWhite to off-white solid or powder to crystalline.[1][4]
Purity≥ 98% (GC)[1]
SolubilitySoluble in Methanol.[3]
Storage ConditionsStore at 2 - 8 °C under an inert gas (nitrogen or argon).[1][3]

Table 2: Spectroscopic Characterization Data of this compound

TechniqueDescription
¹H NMR The ¹H NMR spectrum is a key technique for confirming the structure of the compound.[5]
¹³C NMR The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7]
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.[6]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.[6] The mass of the molecular ion is 268.[6]

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-fluorophenol with bromine. The hydroxyl group of the phenol is a strong activating group, directing the incoming bromine electrophiles to the ortho positions.[2]

Experimental Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Fluorophenol 4-Fluorophenol Dissolve 4-Fluorophenol in Glacial Acetic Acid Dissolve 4-Fluorophenol in Glacial Acetic Acid 4-Fluorophenol->Dissolve 4-Fluorophenol in Glacial Acetic Acid Bromine Bromine Slowly add Bromine solution Slowly add Bromine solution Bromine->Slowly add Bromine solution Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Dissolve 4-Fluorophenol in Glacial Acetic Acid Dissolve 4-Fluorophenol in Glacial Acetic Acid->Slowly add Bromine solution Stir at controlled temperature Stir at controlled temperature Slowly add Bromine solution->Stir at controlled temperature Quench excess Bromine Quench excess Bromine Stir at controlled temperature->Quench excess Bromine Precipitate product with water Precipitate product with water Quench excess Bromine->Precipitate product with water Filter and wash the product Filter and wash the product Precipitate product with water->Filter and wash the product Dry the product Dry the product Filter and wash the product->Dry the product Recrystallization (optional) Recrystallization (optional) Dry the product->Recrystallization (optional) Final Product Final Product Recrystallization (optional)->Final Product This compound

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the di-bromination of phenols.[2]

Materials:

  • 4-Fluorophenol

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Water (H₂O)

  • Sodium bisulfite or Sodium thiosulfate solution (for quenching)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid.[2]

  • Prepare a solution of at least 2 moles of bromine in glacial acetic acid.[2]

  • Slowly add the bromine solution to the 4-fluorophenol solution dropwise using a dropping funnel, while stirring the reaction mixture.

  • After the addition is complete, continue to stir the mixture for an additional period to ensure the reaction goes to completion.

  • Quench any excess bromine by carefully adding a solution of sodium bisulfite or sodium thiosulfate until the red-orange color of bromine disappears.

  • Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water to remove any remaining acetic acid and inorganic salts.

  • Dry the product, for instance, in a vacuum desiccator over a drying agent.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent.

Safety Precautions: Bromine is a highly corrosive, toxic, and volatile substance.[2] All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2] A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any spills.[2]

Characterization Protocols

1. Melting Point Determination: The melting point of the synthesized this compound can be determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded and compared to the literature value.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The spectra are acquired, and the chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using an FTIR spectrometer.

  • A small amount of the solid sample is placed on the ATR crystal, or a KBr pellet is prepared.

  • The spectrum is recorded over a range of 4000-400 cm⁻¹.[9]

  • The characteristic absorption bands for the O-H, C-H (aromatic), C-F, C-Br, and C=C bonds are identified to confirm the presence of the respective functional groups.

4. Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.[9]

  • The solution is injected into the GC, which separates the compound from any impurities.[9]

  • The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact).[9]

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]

Logical Workflow for Synthesis and Characterization

start Start: Define Target Molecule (this compound) synthesis Synthesis via Bromination of 4-Fluorophenol start->synthesis purification Purification (Precipitation, Filtration, Drying) synthesis->purification char_phys Physical Characterization (Melting Point) purification->char_phys char_spec Spectroscopic Characterization (NMR, IR, MS) purification->char_spec data_analysis Data Analysis and Structure Confirmation char_phys->data_analysis char_spec->data_analysis final_product Final Product: Pure & Characterized This compound data_analysis->final_product

Caption: Logical workflow for synthesis and characterization.

References

Spectroscopic Data of 2,6-Dibromo-4-fluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,6-Dibromo-4-fluorophenol. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic C-H
Data not available in search resultsData not available in search resultsData not available in search resultsPhenolic O-H

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
Data not available in search resultsC-Br
Data not available in search resultsC-H
Data not available in search resultsC-F
Data not available in search resultsC-OH

Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly available in the initial search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data (Technique: ATR)

Wave Number (cm⁻¹)IntensityAssignment
Data not available in search resultsData not available in search resultsO-H stretch
Data not available in search resultsData not available in search resultsC-H stretch (aromatic)
Data not available in search resultsData not available in search resultsC=C stretch (aromatic)
Data not available in search resultsData not available in search resultsC-O stretch
Data not available in search resultsData not available in search resultsC-F stretch
Data not available in search resultsData not available in search resultsC-Br stretch

Note: A specific peak list for the IR spectrum was not available in the initial search results. The table indicates the expected absorption regions for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Technique: GC-MS with Electron Ionization)

m/zRelative Intensity (%)Assignment
Data not available in search resultsData not available in search results[M]⁺ (Molecular Ion)
Data not available in search resultsData not available in search results[M+2]⁺
Data not available in search resultsData not available in search results[M+4]⁺
Data not available in search resultsData not available in search resultsFragment Ions

Note: Detailed mass-to-charge ratios and relative intensities were not available in the initial search results. The table is designed to present the key features of the mass spectrum, including the isotopic pattern expected for a dibrominated compound.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of halogenated phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing. The solution is then filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets for each unique carbon atom.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Weigh Sample (10-20 mg) b Dissolve in CDCl3 with TMS a->b c Filter into NMR Tube b->c d Acquire 1H NMR Spectrum c->d e Acquire 13C NMR Spectrum c->e f Process FID d->f e->f g Reference to TMS f->g h Peak Picking & Integration g->h IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Place Powdered Sample on ATR Crystal b Apply Pressure a->b d Record Sample Spectrum b->d c Record Background Spectrum c->d e Background Subtraction d->e f Identify Peak Wavenumbers e->f MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis a Prepare Dilute Solution b Inject into GC a->b c Separation on Capillary Column b->c d Electron Ionization (70 eV) c->d e Mass Analysis d->e f Detection e->f g Generate Mass Spectrum f->g h Identify Molecular Ion and Fragments g->h

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-fluorophenol. The document details the expected spectral data, provides a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its NMR-active nuclei.

Introduction

This compound is a halogenated aromatic compound of interest in various fields, including organic synthesis and materials science. The structural elucidation and purity assessment of this compound are critically dependent on spectroscopic techniques, with NMR being the most powerful tool. This guide interprets the characteristic signals in the ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this and related molecules.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The key signals correspond to the phenolic hydroxyl proton and the two equivalent aromatic protons.

Table 1: ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
OH~5.0 - 6.0Singlet (broad)1HPhenolic Hydroxyl
Ar-H~7.2 - 7.4Doublet2HH-3, H-5

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature. The aromatic proton signal (H-3, H-5) appears as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents and the hydroxyl group.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155-160 (d)C-4 (ipso-F)
~145-150C-1 (ipso-OH)
~120-125 (d)C-3, C-5
~105-110C-2, C-6 (ipso-Br)

Note: The signals for C-4 and C-3/C-5 are expected to appear as doublets due to carbon-fluorine coupling (¹JCF and ²JCF, respectively).

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

a) Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

b) ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K.

  • Number of Scans: 8-16.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

c) ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound, highlighting the unique proton and carbon environments relevant to the NMR analysis.

Caption: Molecular structure of this compound with annotations for ¹H NMR signals.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluorophenol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,6-dibromophenol and its halogenated analogues, offering valuable insights for researchers, scientists, and drug development professionals. While the specific crystal structure of 2,6-Dibromo-4-fluorophenol is not publicly available, this paper leverages detailed crystallographic data from its close analogues to predict its structural properties and explore the impact of halogen substitution on solid-state packing and intermolecular interactions. This information is crucial for understanding the physicochemical properties and biological activities of this class of compounds.

Introduction

Halogenated phenols are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions, such as hydrogen and halogen bonds. This compound and its analogues are of particular interest due to their potential as enzyme inhibitors and anticancer agents.[1][2][3] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.

This guide summarizes the available crystallographic data for key analogues of this compound, details the experimental protocols for their synthesis and structural determination, and explores the biological pathways potentially modulated by these compounds.

Crystal Structure of 2,6-Dihalogenated Phenols

The crystal structures of several 2,6-dihalogenated phenols have been determined by single-crystal X-ray diffraction. A recurring theme in their solid-state arrangement is the interplay between O-H···O hydrogen bonds and halogen···halogen interactions, which dictates the overall crystal packing.

A detailed study on 2,6-dibromophenol revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for 2,6-dihalophenols.[4][5] This consistent packing motif allows for a comparative analysis of the influence of different halogen substituents on the supramolecular architecture.

Tabulated Crystallographic Data

The following tables summarize the key crystallographic data for 2,6-dibromophenol and its analogues.

Table 1: Crystal Data and Structure Refinement for 2,6-Dihalogenated Phenols

Parameter2,6-Dibromophenol[4][6]2,6-Difluorophenol[4]2-Bromo-6-chlorophenol[4]
Empirical Formula C₆H₄Br₂OC₆H₄F₂OC₆H₄BrClO
Formula Weight 251.90 g/mol 130.09 g/mol 207.45 g/mol
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
a (Å) 5.867(1)4.928(1)5.623(1)
b (Å) 10.175(2)10.175(2)10.175(2)
c (Å) 10.916(2)10.916(2)10.916(2)
α (°) 909090
β (°) 909090
γ (°) 909090
Volume (ų) 651.5(2)547.4(2)620.1(2)
Z 444
Calculated Density (g/cm³) 2.5691.5782.221

Table 2: Selected Bond Lengths (Å) for 2,6-Dibromophenol [6]

BondLength (Å)
C1-O11.361(8)
Br1-C21.883(7)
Br2-C61.893(7)

Experimental Protocols

Synthesis of 2,6-Dibromophenol Analogues

The synthesis of 2,6-dihalogenated phenols can be achieved through electrophilic halogenation of the corresponding phenol. A general procedure for the synthesis of 2,6-dibromophenol is outlined below.

Workflow for the Synthesis of 2,6-Dibromophenol

G Workflow for the Synthesis of 2,6-Dibromophenol start Start: Phenol in Dichloromethane add_amine Add N,N-diisopropylamine start->add_amine add_nbs Slowly add NBS solution over 3 hours add_amine->add_nbs prepare_nbs Prepare N-bromosuccinimide (NBS) in Dichloromethane prepare_nbs->add_nbs stir Stir at room temperature for 1 hour add_nbs->stir quench Quench with 1M HCl stir->quench extract Extract with water quench->extract dry Dry organic layer with Na₂SO₄ extract->dry evaporate Evaporate solvent under vacuum dry->evaporate end End: 2,6-Dibromophenol evaporate->end G General Workflow for Single-Crystal X-ray Diffraction crystallization Crystal Growth (e.g., slow evaporation) mounting Mount a suitable single crystal crystallization->mounting data_collection X-ray data collection using a diffractometer mounting->data_collection data_processing Data reduction and processing data_collection->data_processing structure_solution Structure solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure refinement structure_solution->structure_refinement validation Validation and analysis of the final structure structure_refinement->validation cif Generation of Crystallographic Information File (CIF) validation->cif G PTP1B Inhibition in the Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR IR->pIR Phosphorylation pIR->IR IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS IRS->pIRS Phosphorylation pIRS->IRS Signaling Downstream Signaling pIRS->Signaling Glucose_Uptake Glucose Uptake Signaling->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Inhibitor Bromophenol Derivative Inhibitor->PTP1B Inhibition G ROS-Mediated Apoptosis Induced by Bromophenol Derivatives Bromophenol Bromophenol Derivative CancerCell Cancer Cell Bromophenol->CancerCell ROS Increased ROS CancerCell->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Suppression Caspase3 Caspase-3 Activation ROS->Caspase3 Bcl2->Caspase3 Inhibition PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-fluorophenol is a halogenated aromatic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular structure, featuring two bromine atoms and a fluorine atom on a phenol ring, imparts specific reactivity and properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms provides reactive sites for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in the synthesis of bioactive compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂FO
Molecular Weight 269.90 g/mol
Appearance White to off-white or pale-yellow solid/crystalline powder
Melting Point 55-58 °C
Boiling Point 219.5 ± 35.0 °C (Predicted)
pKa 6.92 ± 0.23 (Predicted)
Solubility Soluble in Methanol
Density 2.168 ± 0.06 g/cm³ (Predicted)
CAS Number 344-20-7

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

  • The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire sample becomes a clear liquid are recorded.

  • A pure compound will exhibit a sharp melting range of 1-2°C.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind solid sample to a fine powder B Pack powder into a capillary tube A->B C Place capillary in melting point apparatus B->C D Heat apparatus at a controlled rate C->D E Observe and record temperature range of melting D->E F Determine Melting Point Range E->F BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_result Result A Place sample in a small test tube B Insert an inverted sealed capillary A->B C Attach assembly to a thermometer B->C D Heat the assembly in a bath C->D E Observe a steady stream of bubbles D->E F Remove heat and observe liquid re-entry E->F G Record Boiling Point F->G pKa_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Calculation A Prepare buffer solutions of varying pH C Create test solutions in each buffer A->C B Prepare a stock solution of the phenol B->C D Record UV-Vis spectrum for each solution C->D E Plot absorbance vs. pH D->E F Determine pKa from the titration curve E->F Solubility_Workflow cluster_procedure Experimental Procedure cluster_observation Observation and Classification A Add a known mass of solute to a test tube B Incrementally add a known volume of solvent A->B C Agitate the mixture after each addition B->C D Visually inspect for complete dissolution C->D E Classify solubility (e.g., soluble, insoluble) D->E Synthesis_Role A This compound (Starting Material) B Multi-step Synthesis (e.g., Cross-coupling, Etherification) A->B C Bioactive Molecules (e.g., Kinase Inhibitors, Enzyme Inhibitors) B->C EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib (Derivative of 2,6-Dibromo- 4-fluorophenol) Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission ACh_Receptor->Signal Inhibitor AChE Inhibitor (Bromophenol Derivative) Inhibitor->AChE Inhibits

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2,6-Dibromo-4-fluorophenol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, expected data outputs, and the interplay between theoretical and experimental results. While direct computational studies on this compound are not extensively available in public literature, this guide synthesizes methodologies from computational studies of structurally similar halogenated phenols to provide a robust predictive framework.

Theoretical Background and Computational Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for predicting the structural, spectroscopic, and electronic properties of molecules. For halogenated phenols, DFT methods have been shown to provide results that are in good agreement with experimental data.[1][2][3]

Experimental Protocols (Computational Details):

A typical computational study of this compound would involve the following steps:

  • Molecular Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized structure. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p) or 6-311++G(d,p).[3][4] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution in a molecule with lone pairs and for calculating properties like vibrational frequencies.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[4] The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule. Other properties such as the molecular electrostatic potential (MEP), and Mulliken charge distribution are also commonly calculated to understand the charge distribution and reactive sites of the molecule.[4]

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[1][2][3] These theoretical predictions can be invaluable in assigning experimental NMR spectra.

  • Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, GAMESS, or ORCA.

Data Presentation: Predicted Quantum Chemical Properties

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on typical results for similar molecules.

Table 1: Predicted Optimized Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
C-O~1.35
O-H~0.96
C-F~1.36
C-Br~1.90
C-C (aromatic)~1.39
C-H (aromatic)~1.08
Bond Angles (˚)
C-O-H~109.0
C-C-O~120.0
C-C-F~120.0
C-C-Br~120.0
C-C-C (aromatic)~120.0
Dihedral Angles (˚)
C-C-O-H~0.0 or 180.0

Table 2: Predicted Vibrational Frequencies and Assignments

ModePredicted Wavenumber (cm⁻¹)Assignment
ν(O-H)~3600O-H stretching
ν(C-H)~3100Aromatic C-H stretching
ν(C=C)~1600-1400Aromatic C=C stretching
δ(O-H)~1350O-H in-plane bending
ν(C-O)~1250C-O stretching
ν(C-F)~1200C-F stretching
ν(C-Br)~600-500C-Br stretching

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap-
Ionization Potential-
Electron Affinity-
Electronegativity-
Chemical Hardness-
Dipole Moment-

Note: Specific energy values require actual calculations to be performed.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

AtomPredicted ¹³C Chemical ShiftPredicted ¹H Chemical Shift
C1-OH--
C2-Br--
C3-H--
C4-F--
C5-H--
C6-Br--
O-H--

Note: Specific chemical shift values require actual calculations to be performed.

Visualization of Workflows and Relationships

Diagram 1: Computational Workflow

G A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C F Electronic Properties (HOMO, LUMO, MEP) B->F G NMR Chemical Shifts (GIAO Method) B->G D Thermodynamic Properties (Zero-point energy, etc.) C->D E Vibrational Spectra (IR, Raman) C->E H Comparison with Experimental Data E->H G->H

Caption: Workflow for quantum chemical analysis of this compound.

Diagram 2: Theory-Experiment Correlation

G cluster_0 Theoretical Calculations cluster_1 Experimental Validation A Optimized Geometry D X-ray Crystallography A->D Structural Correlation B Calculated Vibrational Frequencies E FT-IR & FT-Raman Spectroscopy B->E Spectral Assignment C Calculated NMR Shifts F NMR Spectroscopy C->F Signal Assignment

Caption: Correlation between theoretical predictions and experimental validation.

References

Acidity and pKa of 2,6-Dibromo-4-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2,6-Dibromo-4-fluorophenol. It includes a comparative analysis of its acidity with related phenolic compounds, detailed experimental protocols for pKa determination, and a discussion of the structural factors influencing its acidic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Executive Summary

This compound is a halogenated phenol of interest in organic synthesis and medicinal chemistry. Its acidity, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties. The predicted pKa of this compound is approximately 6.92 ± 0.23.[1] This value indicates that it is a moderately weak acid, with its acidity significantly influenced by the electronic effects of its halogen substituents. This guide delves into the experimental and theoretical basis for this acidity.

Data Presentation: pKa Values of this compound and Related Compounds

The acidity of a phenol is profoundly affected by the nature and position of substituents on the aromatic ring. The table below presents the pKa value of this compound alongside those of related phenols for comparative analysis.

CompoundpKa ValueReference(s)
Phenol~10[2]
4-Fluorophenol9.89[3]
2,6-Dibromophenol6.89[4]
This compound 6.92 ± 0.23 (Predicted) [1]
2-Fluorophenol8.7[5][6]
3-Fluorophenol9.3[5][6]
4-Bromophenol9.17
4-Chlorophenol9.41

Factors Influencing Acidity

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa value).[2][7][8] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.

In the case of this compound, the halogen substituents (bromine and fluorine) are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. This effect is most pronounced when the substituents are ortho or para to the hydroxyl group. The two bromine atoms at the ortho positions (positions 2 and 6) exert a strong inductive effect, significantly stabilizing the phenoxide ion and increasing the acidity compared to phenol.

The fluorine atom at the para position (position 4) also contributes to the stabilization of the phenoxide ion through its inductive effect. While fluorine can also exert an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be more dominant for halogens in determining the acidity of phenols.

AcidityFactors Phenol Phenol (pKa ~10) Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Acidity Acidity Phenoxide->Acidity Substituents Substituents on Ring Substituents->Phenoxide Influences Stability EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Substituents->EDG EWG Electron-Withdrawing Groups (e.g., -Br, -F, -NO2) Substituents->EWG EDG->Phenoxide Destabilizes (-I, +R) EWG->Phenoxide Stabilizes (-I, -M) Inductive Inductive Effect (-I) EWG->Inductive Resonance Resonance Effect (-M) EWG->Resonance DBFP_Phenoxide 2,6-Dibromo-4-fluorophenoxide Ion (Stabilized) EWG->DBFP_Phenoxide Br and F Stabilize pKa pKa Acidity->pKa Inversely Proportional DBFP This compound (pKa ~6.92) DBFP->DBFP_Phenoxide Deprotonation DBFP_Phenoxide->Acidity Increased

Factors influencing the acidity of substituted phenols.

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of many halogenated phenols, including this compound, standard aqueous titration methods may not be suitable. Potentiometric titration in a co-solvent system and spectrophotometric methods are commonly employed for such compounds.[9][10][11]

Potentiometric Titration in a Co-solvent System

This method involves titrating the compound with a strong base in a mixed solvent system (e.g., methanol-water or a multicomponent mixture like methanol, dioxane, and acetonitrile in water) and monitoring the pH using a calibrated pH electrode.[9][10][11][12][13] The apparent pKa (psKa) in the co-solvent is then extrapolated to obtain the aqueous pKa.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the titrant, typically 0.1 M NaOH, in the chosen co-solvent mixture. Ensure the titrant is carbonate-free.

    • Accurately weigh and dissolve this compound in a series of co-solvent/water mixtures of varying compositions (e.g., 30%, 40%, 50%, 60% organic solvent). The concentration of the analyte should be around 1-10 mM.

    • Calibrate the pH electrode using standard buffer solutions prepared in the same co-solvent compositions as the sample solutions.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted titration vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO2.

    • Titrate the solution with the standardized base, adding small, precise increments of the titrant.

    • Record the pH reading after each addition, ensuring the reading is stable.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative).

    • The pH at the half-equivalence point corresponds to the psKa in that specific co-solvent mixture.

    • Extrapolate the psKa values obtained in the different co-solvent mixtures to 0% organic solvent to determine the aqueous pKa. The Yasuda-Shedlovsky plot is a commonly used extrapolation method.[10][11]

PotentiometricTitration start Start prep Prepare Solutions (Analyte in co-solvent, Titrant) start->prep calibrate Calibrate pH Electrode prep->calibrate titrate Perform Titration (Add titrant, record pH) calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine_pska Determine psKa (pH at half-equivalence point) plot->determine_pska repeat Repeat for different co-solvent compositions determine_pska->repeat repeat->titrate Next composition extrapolate Extrapolate to Aqueous pKa (e.g., Yasuda-Shedlovsky plot) repeat->extrapolate All compositions done end End extrapolate->end

Workflow for potentiometric pKa determination.
UV-Vis Spectrophotometric Method

This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of the compound have different UV-Vis absorption spectra.[14][15][16] By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the compound (e.g., from pH 5 to 9).

    • Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (acidic form), and one at a very high pH (e.g., pH 12) where it is fully deprotonated (basic form).

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectra of the acidic and basic reference solutions to identify the wavelengths of maximum absorbance for both species.

    • For each buffer solution, add a small, constant aliquot of the stock solution and record the absorbance at the chosen analytical wavelength(s).

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate sigmoidal curve.

    • Alternatively, the pKa can be calculated using the following equation for each buffer solution: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the sample in the buffer solution.

      • AA is the absorbance of the fully protonated (acidic) form.

      • AB is the absorbance of the fully deprotonated (basic) form.

    • The final pKa is the average of the values calculated from the measurements in the different buffer solutions.

Conclusion

The acidity of this compound, reflected in its predicted pKa of 6.92 ± 0.23, is a key determinant of its chemical behavior. This increased acidity relative to phenol is a direct consequence of the electron-withdrawing inductive effects of the two ortho-bromine atoms and the para-fluorine atom, which stabilize the conjugate phenoxide base. For professionals in drug development and chemical synthesis, a thorough understanding and accurate determination of this parameter are crucial for predicting reaction outcomes, formulating stable preparations, and modeling physiological disposition. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the pKa of this and other sparingly soluble phenolic compounds.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dibromo-4-fluorophenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility in the production of specialty polymers to enhance their thermal stability suggests that the molecule itself possesses a degree of thermal resilience.[2] Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide outlines the methodologies to assess its thermal properties and predicts potential decomposition pathways.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference(s)
Molecular Formula C₆H₃Br₂FO[2]
Molecular Weight 269.89 g/mol [3]
Melting Point 55-58 °C[2]
Boiling Point 219.5 ± 35.0 °C (Predicted)[3]
Appearance White to orange to green powder to crystalline solid[2]
Storage Conditions 2-8 °C under inert gas (nitrogen or Argon)[3]

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are essential for the accurate assessment of the thermal stability of this compound. The following sections describe standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition product analysis.

TGA is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • For oxidative stability studies, a controlled flow of air or oxygen can be used.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset temperature of decomposition is determined from the initial point of significant weight loss.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the melting point, heat of fusion, and any other phase transitions or decomposition exotherms/endotherms of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • The melting point is determined as the onset or peak temperature of the melting endotherm.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • Exothermic or endothermic peaks at higher temperatures may indicate decomposition.

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during thermal decomposition.

Objective: To identify the chemical composition of the decomposition products of this compound.

Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis tube.

  • Pyrolysis:

    • The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere (e.g., helium).

  • GC Separation:

    • The volatile decomposition products are swept into the GC column.

    • A suitable GC column (e.g., a non-polar or medium-polarity column) is used to separate the individual components of the mixture.

    • A temperature program is applied to the GC oven to elute the compounds.

  • MS Detection and Identification:

    • The separated compounds are introduced into the mass spectrometer.

    • Mass spectra are recorded for each eluted compound.

    • The identification of the compounds is achieved by comparing their mass spectra with a spectral library (e.g., NIST).

Predicted Thermal Decomposition Pathways and Products

While specific experimental data is lacking, the thermal decomposition of this compound is expected to proceed through pathways common to other brominated phenols and flame retardants.[2][4] The primary decomposition mechanism is likely to involve the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring.

Predicted Decomposition Products:

Based on studies of similar compounds, the following products are predicted to be formed during the thermal decomposition of this compound.

Product ClassSpecific ExamplesReference(s) for Analogy
Brominated Phenols 2-Bromo-4-fluorophenol, 4-Fluorophenol, Bromophenols[5]
Brominated Benzenes Bromobenzene, Dibromobenzene[6]
Inorganic Gases Hydrogen bromide (HBr), Hydrogen fluoride (HF)[4]
Carbon Oxides Carbon monoxide (CO), Carbon dioxide (CO₂)[4]
Polyhalogenated Dioxins and Furans Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs)[2]

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Thermal_Stability_Workflow cluster_0 Initial Analysis cluster_1 Decomposition Product Identification cluster_2 Data Interpretation and Reporting TGA Thermogravimetric Analysis (TGA) Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA->Py_GC_MS Informs pyrolysis temperature selection Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis Provides decomposition temperatures and weight loss profile DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis Provides melting point, phase transitions, and decomposition energetics Py_GC_MS->Data_Analysis Identifies decomposition products Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition of this compound. Although direct experimental data is currently unavailable, the outlined protocols for TGA, DSC, and GC-MS, along with the predicted decomposition pathways, offer a solid foundation for researchers and scientists. The application of these methodologies will enable a thorough understanding of the thermal behavior of this compound, ensuring its safe and effective use in various applications. It is critical to perform these analyses under controlled conditions to obtain reliable and reproducible data. The potential for the formation of hazardous byproducts, such as hydrogen bromide and polyhalogenated dioxins/furans, underscores the importance of conducting thermal decomposition studies in a well-ventilated environment with appropriate safety precautions.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,6-Dibromo-4-fluorophenol, a key halogenated intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document collates and presents data from foundational publications to modern streamlined protocols, offering a valuable resource for researchers in organic synthesis and drug development. Detailed experimental methodologies, quantitative data, and visual representations of synthetic pathways are provided to facilitate a deeper understanding of this compound's chemical history and application.

Introduction

This compound is a versatile chemical building block utilized in the development of novel bioactive molecules, including potent antimicrobial agents and herbicides. Its value in organic synthesis stems from the unique reactivity conferred by the two bromine atoms and the fluorine atom on the phenol ring. The bromine atoms provide reactive sites for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide traces the historical synthesis of this compound, from its early preparations to more contemporary methods.

Historical Synthesis

The earliest documented synthesis of this compound is attributed to G. Jacini in 1948, as published in Gazzetta Chimica Italiana. This foundational method involved the direct bromination of 4-fluorophenol. Another significant early contribution was made by Hodgson and his collaborators in 1944, who, in the Journal of the American Chemical Society, detailed the nitration of halogenated phenols, including a method for the preparation of this compound as a precursor.

Jacini's Method (1948)

The first reported synthesis of this compound by Jacini involved the direct bromination of 4-fluorophenol. This method laid the groundwork for subsequent preparations of this important intermediate.

Hodgson's Contribution (1944)

While primarily focused on nitration reactions, the work of Hodgson and his team provided an early method for the synthesis of this compound. Their research, published in the Journal of the American Chemical Society, was a key step in the exploration of halogenated phenols.

Modern Synthetic Approach

Contemporary methods for the synthesis of this compound have been refined for improved yield, safety, and scalability. The most common approach remains the direct bromination of 4-fluorophenol, a process that leverages the principles of electrophilic aromatic substitution. The hydroxyl group of 4-fluorophenol is a strong activating group, directing the incoming bromine electrophile to the ortho positions.

Quantitative Data Summary

The following table summarizes the quantitative data for a modern synthesis of this compound from 4-fluorophenol.

ParameterValue
Starting Material 4-Fluorophenol
Reagent Bromine
Solvent Dichloroethane
Reaction Temperature 5-10 °C
Yield Not explicitly stated
Melting Point 55-57 °C

Experimental Protocols

Modern Synthesis of this compound

This protocol details a representative modern procedure for the dibromination of 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Bromine (Br₂)

  • Dichloroethane

  • Sodium sulfite (Na₂SO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • 20% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2 L reaction flask, combine 200 g (1.785 mol) of 4-fluorophenol with 300 mL of dichloroethane and stir until dissolved.

  • Cool the mixture to 5-10°C using an ice bath.

  • In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.

  • Slowly add the bromine solution dropwise to the cooled 4-fluorophenol solution over a period of 1-2 hours, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Prepare a quenching solution by dissolving 33 g (0.26 mol) of sodium sulfite in 200 mL of water and add it to the reaction mixture to neutralize any excess bromine.

  • Allow the layers to separate in a separatory funnel.

  • Wash the organic layer with a mixed alkaline solution of 10% sodium hydroxide and 20% sodium bicarbonate to neutralize any remaining acids.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by distillation or recrystallization.

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and experimental workflow.

historical_synthesis 4-Fluorophenol 4-Fluorophenol This compound This compound 4-Fluorophenol->this compound Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->this compound

Caption: Historical Synthesis of this compound.

experimental_workflow A Dissolve 4-Fluorophenol in Dichloroethane B Cool Reaction Mixture (5-10°C) A->B D Slow, Dropwise Addition of Bromine Solution B->D C Prepare Bromine Solution C->D E Stir at Controlled Temperature D->E F Quench Excess Bromine E->F G Phase Separation F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Modern Experimental Workflow for Synthesis.

Methodological & Application

Application Notes and Protocols: 2,6-Dibromo-4-fluorophenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dibromo-4-fluorophenol is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring two reactive bromine atoms, a modulating fluorine atom, and a nucleophilic hydroxyl group, allows for a wide range of chemical transformations. The bromine atoms are amenable to various cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry. The phenolic hydroxyl group provides a handle for etherification, esterification, and can direct the regioselectivity of certain reactions. These attributes make this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3]

Key Applications and Synthetic Pathways

The strategic positioning of functional groups on the this compound scaffold allows for its use in a variety of synthetic applications. The following diagram illustrates the principal synthetic routes originating from this building block.

G cluster_0 Key Transformations cluster_1 Product Classes start This compound cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling Suzuki, Sonogashira, Heck, Buchwald-Hartwig etherification Etherification / Esterification start->etherification Williamson Ether Synthesis nitration Electrophilic Substitution (e.g., Nitration) start->nitration HNO3/H2SO4 biaryls Biaryl Compounds & Enzyme Inhibitors cross_coupling->biaryls polymers Polymers & Materials cross_coupling->polymers Polymerization ethers_esters Bioactive Ethers & Esters etherification->ethers_esters functionalized_phenols Further Functionalized Phenols nitration->functionalized_phenols

Caption: Synthetic pathways from this compound.

Synthesis of Bioactive Molecules and Enzyme Inhibitors

This compound is a key starting material for the synthesis of various bioactive molecules, including enzyme inhibitors.[4] The dibromo-functionality allows for sequential or dual cross-coupling reactions to build molecular complexity, while the fluorophenol moiety is a common feature in many pharmacologically active compounds.

Experimental Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a common step in the synthesis of enzyme inhibitors.

Workflow for the Synthesis and Evaluation of Enzyme Inhibitors:

G Workflow for Synthesis and Testing of Enzyme Inhibitors start Starting Materials (this compound, Arylboronic acid, Catalyst, Base) reaction Suzuki-Miyaura Coupling Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Biaryl Product purification->product evaluation Biological Evaluation (Enzyme Inhibition Assays) product->evaluation data Determination of IC50/Ki values evaluation->data

Caption: A typical workflow for the synthesis and testing of enzyme inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling or 2.2-3.0 equiv. for di-coupling), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (2-5 mol%) to the flask.

  • Under a positive flow of inert gas, add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Quantitative Data for Suzuki-Miyaura Coupling of Bromophenols:

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative[5]
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O9012-24Not specified[4]

Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data is for the related 2-bromo-4-fluorophenol but is indicative for the dibromo analog.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on this compound are excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective formation of C-C and C-N bonds.[5][6]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Product Release product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling

This protocol details a representative Sonogashira coupling to introduce an alkynyl group.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Anhydrous THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Add anhydrous THF and degassed Et₃N.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60 °C. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.[5]

Synthesis of this compound

While often purchased, this compound can be synthesized from 4-fluorophenol via electrophilic bromination.

Experimental Protocol: Dibromination of 4-Fluorophenol

This protocol is adapted from general methods for the dibromination of phenolic compounds.[7]

Materials:

  • 4-Fluorophenol

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid in a round-bottom flask.

  • Prepare a solution of at least 2 moles of bromine in glacial acetic acid.

  • With vigorous stirring, add the bromine solution dropwise to the 4-fluorophenol solution at room temperature over 2-3 hours.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Heat the mixture on a steam bath (approx. 85°C) for one hour to drive off excess bromine. A stream of air can be passed through the mixture to aid removal.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Stir until cool and allow crystallization to complete, preferably in an ice bath.

  • Collect the crystalline product by vacuum filtration on a Büchner funnel.

  • Wash the collected solid first with 50% aqueous acetic acid and then thoroughly with water.

  • Dry the product in an oven at 40-60°C or in a vacuum desiccator.[7]

Quantitative Data for Bromination of 4-Fluorophenol:

ProductStarting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
2-Bromo-4-fluorophenol4-FluorophenolBromineDichloroethane5-10~2.5 hours95[7]
This compound4-FluorophenolBromineGlacial Acetic AcidRT then 85~4 hoursNot specified[7]

Note: The yield for the dibromination is expected to be high under these conditions, analogous to similar reactions.

Further Derivatization: Nitration

The aromatic ring of brominated fluorophenols can undergo further electrophilic substitution, such as nitration, to introduce additional functional groups for subsequent transformations.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol describes the nitration of 2-bromo-4-fluorophenol.[8]

Materials:

  • 2-Bromo-4-fluorophenol

  • Sulfuric acid-nitric acid nitrating mixture (molar ratio 1:5.5)

  • Chloroform

Procedure:

  • In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Control the temperature at 20 °C and dropwise add 0.065 mole of the sulfuric acid-nitric acid nitrating mixture.

  • After the addition is complete, warm the mixture to 45 °C and react for 3 hours.

  • After the reaction is finished, wash the organic phase with water and saturated brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to obtain a light yellow product.[8]

Quantitative Data for Nitration:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-4-fluorophenolH₂SO₄/HNO₃Chloroform20 then 45389[8]

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound in their respective areas of research.

References

Application Notes: Suzuki-Miyaura Coupling Reactions Using 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the use of 2,6-Dibromo-4-fluorophenol as a substrate in these reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, offering multiple reaction sites for the strategic synthesis of complex biaryl and polyaryl compounds.[3][4]

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[4] In this compound, the two equivalent C-Br bonds provide an opportunity for either mono- or di-arylation. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize either 2-aryl-6-bromo-4-fluorophenol or 2,6-diaryl-4-fluorophenol derivatives. These application notes provide starting points for methodology development that can be adapted and optimized for specific research needs.

Key Concepts and Strategy

The synthetic strategy hinges on the stoichiometry of the arylboronic acid coupling partner.

  • Mono-arylation: To achieve selective mono-substitution, the arylboronic acid is used as the limiting reagent (typically 1.0-1.2 equivalents). This favors the formation of the singly coupled product, leaving one C-Br bond available for subsequent, different cross-coupling reactions if desired.

  • Di-arylation: For the synthesis of symmetrical 2,6-diaryl products, an excess of the arylboronic acid is used (typically >2.2 equivalents) to drive the reaction to completion at both C-Br positions.

The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5][6]

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln ArX_Pd Ar-Pd(II)(X)Ln Pd0->ArX_Pd Oxidative Addition Ar_Ar_Pd Ar-Pd(II)(Ar')Ln ArX_Pd->Ar_Ar_Pd Transmetalation Ar_Ar_Pd->Pd0 Reductive Elimination ArAr Ar-Ar' Ar_Ar_Pd->ArAr ArBOH2 Ar'B(OH)2 + Base ArBOH2->ArX_Pd ArX Ar-X ArX->ArX_Pd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation

The following tables summarize generalized reaction conditions for the mono- and di-arylation of this compound. These serve as a starting point for optimization.[7]

Table 1: Reaction Conditions for Mono-Arylation

Parameter Condition Purpose
Arylboronic Acid 1.1 equivalents To selectively react at one C-Br site.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) Standard, effective catalyst systems.[8]
Base K₂CO₃ or K₃PO₄ (2.0 equivalents) To facilitate the transmetalation step.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) Common solvent systems for Suzuki couplings.
Temperature 80-100 °C To ensure a reasonable reaction rate.

| Time | 12-24 hours | Typical reaction time; monitor by TLC or LC-MS. |

Table 2: Reaction Conditions for Di-Arylation

Parameter Condition Purpose
Arylboronic Acid 2.5 equivalents To ensure complete reaction at both C-Br sites.
Pd Catalyst Pd(dppf)Cl₂ (3-5 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%) Robust catalysts suitable for more demanding couplings.
Base K₃PO₄ or Cs₂CO₃ (3.0-4.0 equivalents) Stronger bases can improve yields for the second coupling.
Solvent 1,4-Dioxane/H₂O (4:1) or DMF DMF can be used for less reactive substrates.
Temperature 100-120 °C Higher temperatures may be needed to drive di-substitution.

| Time | 18-36 hours | Longer reaction time may be required; monitor progress. |

Experimental Protocols

The following protocols are generalized starting points. Optimization may be required for specific arylboronic acid coupling partners. All operations should be performed in a well-ventilated fume hood.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Add solids to Schlenk flask) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent 3. Solvent Addition (Add degassed solvents via syringe) inert->solvent react 4. Reaction (Heat and stir) solvent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor workup 6. Quench & Workup (Cool, dilute, extract) monitor->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[9]

Protocol 1: Selective Mono-Arylation of this compound

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce a single aryl group.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[10]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.[6]

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.[9]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon consumption of the starting material (typically 12-24 hours), cool the reaction mixture to room temperature.[10]

  • Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromo-4-fluorophenol.

Protocol 2: Di-Arylation of this compound

This protocol outlines the Suzuki-Miyaura coupling to introduce two identical aryl groups.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (2.5 mmol, 2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, and Pd(dppf)Cl₂.[11]

  • Seal the flask and establish an inert atmosphere as described in Protocol 1, step 2.

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-36 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 6-10) to isolate the desired 2,6-diaryl-4-fluorophenol.

Synthesis_Strategy Synthetic Strategy Decision Tree cluster_mono cluster_di start Start: This compound goal What is the desired product? start->goal mono Mono-Arylated Product (2-Aryl-6-bromo-4-fluorophenol) goal->mono Mono-substitution di Di-Arylated Product (2,6-Diaryl-4-fluorophenol) goal->di Di-substitution mono_reagent Use 1.0-1.2 eq. of Arylboronic Acid mono->mono_reagent di_reagent Use >2.2 eq. of Arylboronic Acid di->di_reagent mono_conditions Standard Conditions (e.g., Protocol 1) mono_reagent->mono_conditions di_conditions Forcing Conditions (e.g., Protocol 2) di_reagent->di_conditions

Caption: Decision tree for selective mono- vs. di-arylation.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., XPhos, RuPhos), or increasing the reaction temperature.[8] Ensure all reagents and solvents are anhydrous and properly degassed.

  • Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or Pd(II) species.[2] Ensure the reaction is maintained under a strict inert atmosphere.

  • Mixture of Products: If a mixture of starting material, mono- and di-substituted products is obtained, purification by column chromatography is essential. To favor one product, adjust the stoichiometry of the boronic acid and reaction time accordingly.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,6-Dibromo-4-fluorophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in modern organic synthesis.[2][3] Its mild reaction conditions and tolerance for a wide range of functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]

This document provides detailed application notes and experimental protocols for the double Sonogashira coupling of 2,6-Dibromo-4-fluorophenol with various terminal alkynes. The resulting 2,6-dialkynyl-4-fluorophenol scaffold is a key structural motif with significant potential in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the extended π-conjugation of the dialkynyl system is of interest for the development of organic electronic materials.[5]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. A transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the arylethyne product and regenerates the active palladium(0) catalyst. In the case of this compound, the reaction can proceed sequentially at both bromine positions to afford the disubstituted product.

Data Presentation

The following tables summarize quantitative data for the double Sonogashira coupling of this compound with a variety of terminal alkynes, providing a comparative overview of reaction conditions and yields.

Table 1: Sonogashira Coupling with Aromatic Alkynes

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTHF601285
4-EthynyltoluenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF801082
4-MethoxyphenylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene90888
4-TrifluoromethylphenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDioxane1001675
2-EthynylpyridinePd(PPh₃)₄ (5)CuI (10)TriethylamineAcetonitrile801278

Table 2: Sonogashira Coupling with Aliphatic and Functionalized Alkynes

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1-HexynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTHF651872
Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF701265
3,3-Dimethyl-1-butynePd(OAc)₂ (3) / XPhos (6)CuI (5)Cs₂CO₃Toluene1002468
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTHF601092
EthynylferrocenePd(PPh₃)₄ (5)CuI (10)PiperidineDioxane901479

Experimental Protocols

General Protocol for the Double Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine, piperidine)

  • Anhydrous solvent (e.g., THF, DMF, toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne (2.2 - 2.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at the specified temperature (see tables above) for the indicated time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Sonogashira_Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound Pd Catalyst, CuI inert Establish Inert Atmosphere (Ar or N₂) reagents->inert add_solvents Add Anhydrous Solvent & Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne heating Heat & Stir add_alkyne->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring filtration Filter through Celite® monitoring->filtration extraction Aqueous Work-up filtration->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for the double Sonogashira coupling.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Application Notes

The 2,6-dialkynyl-4-fluorophenol derivatives synthesized via this protocol are valuable intermediates and final products for various applications in research and development:

  • Medicinal Chemistry: The phenol moiety provides a handle for further functionalization, such as etherification or esterification, to generate libraries of compounds for biological screening. The rigid, linear alkyne linkers can be used to probe binding pockets of enzymes and receptors. The fluorine atom can improve metabolic stability and binding affinity. These compounds can serve as scaffolds for the development of novel kinase inhibitors, antiviral agents, and other therapeutics.

  • Materials Science: The extended π-conjugated system of the 2,6-dialkynyl-4-fluorophenol core makes these molecules interesting candidates for organic electronic materials. They can be utilized as building blocks for the synthesis of conjugated polymers and oligomers with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The phenolic hydroxyl group can also be used to tune the solid-state packing and electronic properties of the materials.

  • Chemical Biology: The terminal alkynes on the synthesized molecules can be further functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of fluorescent dyes, biotin tags, or other reporter groups, enabling their use as chemical probes to study biological systems.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, solvent, base, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Synthesis of Bioactive Molecules from 2,6-Dibromo-4-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-4-fluorophenol is a versatile halogenated phenolic compound that serves as a valuable starting material in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring two bromine atoms ortho to the hydroxyl group and a fluorine atom para, offers multiple reactive sites for strategic chemical modifications. The bromine atoms are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents. The phenolic hydroxyl group can be readily functionalized through etherification or esterification, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. These characteristics make this compound an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents with potential applications as antimicrobial, anticancer, and enzyme inhibitory agents.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound.

Synthetic Strategies and Applications

The primary synthetic strategies for elaborating the this compound scaffold involve the functionalization of the hydroxyl group and the substitution of the bromine atoms.

1. Etherification and Esterification of the Phenolic Hydroxyl Group:

The hydroxyl group of this compound can be readily converted into ethers or esters to introduce a wide range of functional groups. These modifications can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

2. Palladium-Catalyzed Cross-Coupling Reactions:

The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl moieties, leading to the synthesis of biaryl compounds with potential biological activities.

Experimental Protocols

While specific examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, the following protocols for related bromophenols can be adapted for this starting material. Researchers should optimize these protocols for the specific reactivity of this compound.

Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)

This protocol describes a general method for the etherification of a bromophenol.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromophenol with a boronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-2.4 eq), and K₂CO₃ (2.0-4.0 eq).

  • Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of bioactive molecules from this compound is currently limited in the scientific literature. The following tables provide representative data for analogous bromophenol derivatives to illustrate the potential outcomes of such syntheses.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromophenols

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285General Knowledge
4-Bromophenol4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892General Knowledge

Table 2: Representative Biological Activities of Bromophenol Derivatives

Compound ClassTargetBioactivity (IC₅₀/MIC)Reference
Bromophenol-derived Schiff BasesHeLa (Cervical Cancer)1.47 - 4.12 µM[2]
Bromophenol-derived Schiff BasesMCF-7 (Breast Cancer)5.95 - 45.39 µM[2]
Bromophenol DerivativesStaphylococcus aureusMIC: 70–140 µg/mLGeneral Knowledge
Diaryl Methane BromophenolsAcetylcholinesterase (AChE)Kᵢ: 6.54 - 24.86 nM[3]
Diaryl Methane BromophenolsCarbonic Anhydrase I (hCA I)Kᵢ: 2.53 - 25.67 nM[3]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Functionalization (e.g., Etherification) A->B C Cross-Coupling (e.g., Suzuki-Miyaura) A->C D Library of Derivatives B->D C->D E Screening Assays (e.g., Antimicrobial, Cytotoxicity) D->E F Enzyme Inhibition Assays D->F G Hit Identification E->G F->G H Lead Optimization G->H

Caption: General workflow for synthesis and biological evaluation.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)-X Ln B->C D Transmetalation (R'-B(OR)₂) C->D E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A G R-R' F->G

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound represents a promising starting material for the synthesis of novel bioactive compounds. The synthetic protocols and strategies outlined in these application notes, though generalized from related bromophenols, provide a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives. Further investigation is warranted to synthesize and evaluate specific derivatives of this scaffold to uncover their full therapeutic potential. The development of molecules with potent and selective biological activities will be crucial for advancing new drug candidates into the development pipeline.

References

Application of 2,6-Dibromo-4-fluorophenol in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dibromo-4-fluorophenol is a halogenated phenolic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including two bromine atoms and a fluorine atom, offer a rich scaffold for the synthesis of novel therapeutic agents. The bromine atoms provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from the well-documented activities of structurally related bromophenols. Detailed experimental protocols for key synthetic transformations and data on the biological activities of related compounds are presented to guide researchers in exploring the therapeutic potential of this compound derivatives.

Introduction

Halogenated phenols are a critical class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of bioactive molecules.[1] this compound, in particular, presents an intriguing starting material for drug discovery due to its distinct chemical properties. The two bromine atoms at the ortho positions can be selectively functionalized, offering a pathway to complex molecular architectures. The fluorine atom at the para position is known to improve key drug-like properties, including metabolic stability and binding affinity.[2][3]

Derivatives of bromophenols have demonstrated significant inhibitory activity against various enzymes implicated in a range of diseases. These include kinases, carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B).[2][4] While specific data for this compound is still emerging, the extensive research on analogous compounds provides a strong rationale for its exploration in the development of novel therapeutics for cancer, neurodegenerative diseases, and metabolic disorders.[1][5]

Key Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules.

Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that block specific signaling pathways involved in cell proliferation and survival.[1] The closely related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Afatinib is an approved therapeutic for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2] The this compound scaffold can be similarly utilized to generate novel kinase inhibitors.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_drug Drug cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK Afatinib Afatinib (or derivative) Afatinib->EGFR Inhibition Afatinib->HER2 Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

EGFR/HER2 signaling and its inhibition.
Enzyme Inhibitors

Derivatives of bromophenols have shown potent inhibitory activity against several enzymes implicated in various diseases.[4]

  • Carbonic Anhydrase (CA) Inhibitors: CAs are involved in numerous physiological and pathological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.[2]

  • Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[5]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[4] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), attenuating the downstream signaling cascade that leads to glucose uptake.[4]

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_inhibitor Inhibitor InsulinReceptor Insulin Receptor (IR) (Phosphorylated) IRS IRS (Phosphorylated) InsulinReceptor->IRS PTP1B_Inhibitor PTP1B Inhibitor (Bromophenol Derivative) PTP1B PTP1B PTP1B_Inhibitor->PTP1B Inhibition PTP1B->InsulinReceptor Dephosphorylation PTP1B->IRS Dephosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt) IRS->Downstream GlucoseUptake Glucose Uptake Downstream->GlucoseUptake

PTP1B's role in insulin signaling and its inhibition.
Anticancer and Antimicrobial Agents

Recent studies have highlighted the potential of Schiff base derivatives of bromophenols as cytotoxic agents against various cancer cell lines.[5] Additionally, halogenated phenolic compounds are being explored for their potential to combat multidrug-resistant pathogens.[5]

Quantitative Data on Related Bromophenol Derivatives

While specific quantitative data for this compound derivatives are not yet widely available, the following tables summarize the activity of other bromophenol derivatives, providing a benchmark for future studies.

Table 1: Enzyme Inhibition by Bromophenol Derivatives

Compound ClassTarget EnzymeInhibition Constant (Ki)Reference
Bromophenol Derivatives (General)Acetylcholinesterase (AChE)0.13 - 14.74 nM[5]
Bromophenol Derivatives (General)Butyrylcholinesterase (BChE)5.11 - 23.95 nM[5]
Bromophenol Derivatives (General)α-Glycosidase63.96 - 206.78 nM[5]
Novel Bromophenol DerivativesCarbonic Anhydrase I (hCA I)2.53 ± 0.25 to 25.67 ± 4.58 nM[6]
Novel Bromophenol DerivativesCarbonic Anhydrase II (hCA II)1.63 ± 0.11 to 15.05 ± 1.07 nM[6]

Table 2: Anticancer Activity of Bromophenol Schiff Base Analogs (IC50 in µM)

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
Bromophenol Schiff Bases (General)1.47 - 4.125.95 - 45.399.07 - 73.6912.83[5]

Table 3: Antimicrobial Activity of Bromophenol Derivatives (MIC in µg/mL)

Compound ClassStaphylococcus aureusPseudomonas aeruginosaReference
Bromophenol Derivatives70 - 140>140[7]
bis(2,3-dibromo-4,5-dihydroxybenzyl)ether7070[7]

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to this compound to generate diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the bromine positions.

Suzuki_Miyaura_Workflow Start Start: This compound, Arylboronic Acid, Base (e.g., K2CO3) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Catalyst Add Pd Catalyst (e.g., Pd(OAc)2) and Ligand (e.g., PPh3) Inert_Atmosphere->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/Water) Catalyst->Solvent Reaction Heat and Stir (e.g., 90°C, 12-24h) Solvent->Reaction Workup Reaction Workup: Cool, Dilute, Wash, Dry Reaction->Workup Purification Purify Product (Column Chromatography) Workup->Purification Product Final Product: Arylated Derivative Purification->Product

General workflow for Suzuki-Miyaura coupling.

Protocol:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-2.4 mmol), and a suitable base such as potassium carbonate (2.0-4.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., palladium(II) acetate, 0.02 mmol) and a ligand (e.g., triphenylphosphine, 0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add an anhydrous and degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][4]

Williamson Ether Synthesis

This reaction allows for the functionalization of the phenolic hydroxyl group to form ethers.

Protocol:

  • In a reaction flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) to the solution and stir for a short period to form the phenoxide.

  • Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.

  • Heat the mixture (typically between 50-80 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • If necessary, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer and concentrate to yield the crude ether, which can be further purified by column chromatography or crystallization.[2]

Conclusion

This compound represents a highly promising and versatile starting material for the synthesis of a wide range of novel compounds with potential therapeutic applications. The presence of two reactive bromine atoms and a fluorine atom provides a unique platform for generating diverse chemical libraries for drug discovery programs targeting cancer, neurodegenerative disorders, and metabolic diseases. The synthetic protocols and biological data presented for related bromophenol derivatives offer a solid foundation for researchers to begin exploring the medicinal chemistry of this compound and to develop new and potent therapeutic agents. Further investigation into the specific biological activities of derivatives of this scaffold is highly encouraged.

References

The Role of 2,6-Dibromo-4-fluorophenol in Enzyme Inhibitor Synthesis: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research into the applications of 2,6-Dibromo-4-fluorophenol in the synthesis of enzyme inhibitors has revealed a notable scarcity of publicly available data. While this specific di-brominated fluorophenol is a recognized chemical entity, its direct application in the development of therapeutic enzyme inhibitors is not well-documented in scientific literature or patents at this time.

However, the closely related compound, 2-Bromo-4-fluorophenol , serves as an excellent and well-documented proxy, illustrating the synthetic utility of brominated fluorophenols in medicinal chemistry. This document will, therefore, focus on the application of 2-Bromo-4-fluorophenol as a versatile building block in the synthesis of various enzyme inhibitors. The principles, reaction types, and analytical methods described are theoretically adaptable for this compound, providing a strong foundational guide for researchers exploring its potential.

This guide provides detailed application notes, experimental protocols, and visualizations for the synthesis and evaluation of enzyme inhibitors using 2-Bromo-4-fluorophenol as a key starting material. The information presented is intended to empower researchers to explore the potential of halogenated phenols in drug discovery.

Introduction to Brominated Fluorophenols in Medicinal Chemistry

Brominated fluorophenols are valuable scaffolds in medicinal chemistry for several key reasons.[1][2] The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties.[1][2] The fluorine atom can enhance metabolic stability and improve binding affinity of the final compound to its biological target.[2] Furthermore, the phenolic hydroxyl group offers a convenient point for functionalization through etherification or esterification, allowing for further structural elaboration to optimize pharmacological properties.[1][2]

Applications in Enzyme Inhibitor Synthesis

Derivatives of 2-Bromo-4-fluorophenol have shown significant inhibitory activity against several important classes of enzymes.[1][2]

  • Carbonic Anhydrase (CA) Inhibitors: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[2]

  • Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are primarily used in the management of symptoms associated with Alzheimer's disease.[1]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator in insulin signaling pathways, making its inhibitors promising therapeutic targets for type 2 diabetes and obesity.[1]

  • Kinase Inhibitors: 2-Bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), used in cancer therapy.[2]

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of various bromophenol derivatives against different enzymes. While not all are direct derivatives of 2-Bromo-4-fluorophenol, they represent the potential of this class of compounds.

Compound ClassTarget EnzymeIC50 / KiReference
Bromophenol DerivativesCarbonic Anhydrase I (hCA I)Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM[3]
Bromophenol DerivativesCarbonic Anhydrase II (hCA II)Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM[3]
Bromophenol DerivativesAcetylcholinesterase (AChE)Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM[3]
Bromophenol Schiff BasesHeLa (Cervical Cancer)IC50: 1.47 - 4.12 µM[4]
Bromophenol Schiff BasesMCF-7 (Breast Cancer)IC50: 5.95 - 45.39 µM[4]
Bromophenol Schiff BasesHepG2 (Liver Cancer)IC50: 9.07 - 73.69 µM[4]

Experimental Protocols

General Synthetic Workflow

The synthesis of enzyme inhibitors from 2-Bromo-4-fluorophenol typically follows a multi-step process involving the functionalization of the aromatic ring and/or the phenolic hydroxyl group. A common and powerful strategy is the use of palladium-catalyzed cross-coupling reactions to build molecular complexity.

G start 2-Bromo-4-fluorophenol step1 Suzuki-Miyaura Coupling (Introduction of Aryl/Heteroaryl Group) start->step1 step2 Williamson Ether Synthesis (Functionalization of Hydroxyl Group) step1->step2 step3 Further Synthetic Modifications (e.g., amination, esterification) step2->step3 product Final Enzyme Inhibitor step3->product purification Purification and Characterization (Chromatography, NMR, MS) product->purification bioassay Biological Evaluation (Enzyme Inhibition Assays) purification->bioassay

General workflow for synthesizing enzyme inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the phenol ring.[1]

Materials:

  • 2-Bromo-4-fluorophenol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2-bromo-4-fluorophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method for evaluating the AChE inhibitory activity of synthesized compounds.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 125 µL of Tris-HCl buffer, 25 µL of ATCI solution, and 50 µL of DTNB solution to each well.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

PTP1B and Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a target for anti-diabetic drugs.

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor 2-Bromo-4-fluorophenol Derivative Inhibitor->PTP1B inhibits

PTP1B's role in insulin signaling and its inhibition.
EGFR/HER2 Signaling and Kinase Inhibition

The kinase inhibitor Afatinib, synthesized using a 2-Bromo-4-fluorophenol intermediate, targets the EGFR and HER2 signaling pathways, which are crucial in certain cancers.

G cluster_0 EGFR/HER2 Signaling Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Afatinib Afatinib (derived from 2-Bromo-4-fluorophenol) Afatinib->Dimerization inhibits

Inhibition of EGFR/HER2 signaling by Afatinib.

Conclusion

While specific applications of this compound in enzyme inhibitor synthesis remain to be broadly documented, the analogous compound, 2-Bromo-4-fluorophenol, demonstrates the significant potential of this chemical class in drug discovery. The synthetic versatility and favorable electronic properties of brominated fluorophenols make them attractive starting points for the development of potent and selective inhibitors for a range of therapeutic targets. The protocols and data presented here provide a solid foundation for researchers to explore the medicinal chemistry of these valuable building blocks. Further investigation into the synthetic utility of this compound is warranted and could lead to the discovery of novel enzyme inhibitors with unique pharmacological profiles.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dibromo-4-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the ortho-positions to the hydroxyl group, coupled with the influence of the fluorine substituent on the compound's electronic properties. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering starting points for methodology development and optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds.[1][2][3][4] this compound presents a unique scaffold for these reactions. The two bromine atoms offer the potential for selective mono- or di-functionalization, allowing for the stepwise construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bonds and the properties of the resulting products. The phenolic hydroxyl group can also play a role in directing the reaction or can be used for further derivatization.

These application notes aim to provide a practical guide for researchers utilizing this compound in various palladium-catalyzed cross-coupling reactions. While specific literature examples for this exact substrate are limited, the provided protocols are based on established methodologies for structurally similar dihalo- and fluorophenols and serve as robust starting points for reaction optimization.

Data Presentation

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of substrates structurally related to this compound. These tables are intended to provide a comparative overview of typical reaction conditions and expected yields.

Table 1: Suzuki-Miyaura Coupling of Dihalo-Aromatic Compounds

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~90Di-substitution on 3,6-dibromo-9-ethylcarbazole.[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9018~88Di-substitution on 3,6-dibromo-9-hexyl-9H-carbazole.[5]
Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002485-95Di-substitution on 3,6-dibromo-9H-carbazole.[5]
Phenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃DME/H₂OReflux--Successful di-arylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one reported.[6]

Table 2: Buchwald-Hartwig Amination of Dihalo-Aromatic Compounds

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
MorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65-83Mono-amination of a bromopyridine derivative.[7]
AnilinePd(OAc)₂ / SPhosK₃PO₄Toluene100-94Mono-amination of a bromopyridine derivative.[7]
Various aminesPd₂(dba)₃ / BINAPNaOtBuToluene804-Mono-amination of 2,6-dibromopyridine.[8]
Various aminesCuI / DMPAOK₂CO₃H₂O118-200~2.5up to 93Di-amination of 2,6-dibromopyridine under microwave conditions.[9]

Table 3: Sonogashira Coupling of Dihalo-Aromatic Compounds

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Terminal AlkynesPd(dba)₂ / PPh₃CuI----High regioselectivity for the 6-position of 4,6-dichloro-2-pyrone.[10]
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF606-1275-95Representative conditions for aryl bromides.[9]
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF808-1670-90Representative conditions for aryl bromides.[9]

Table 4: Heck Coupling of Dihalo-Aromatic Compounds

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Ethyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile100--Di-substitution on 9,10-dibromoanthracene.[11]
StyrenePd(OAc)₂n-Bu₃NNMP1002-General intermolecular Heck reaction.[3]
Ethyl acrylatetrans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)NaOAc·3H₂ODMF11010-Di-substitution on 9,10-dibromoanthracene.[11]

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are intended as starting points and may require optimization for specific coupling partners and desired outcomes (mono- vs. di-substitution).

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the di-arylation of this compound with an arylboronic acid. For selective mono-arylation, adjusting the stoichiometry of the boronic acid (e.g., to 1.0-1.2 equivalents) and careful monitoring of the reaction progress are crucial.

Materials:

  • This compound

  • Arylboronic acid (2.2-2.5 equivalents for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-free. Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of this compound. Achieving di-amination may require harsher conditions, such as higher temperatures, longer reaction times, or a different catalyst system, potentially involving a copper co-catalyst under microwave irradiation as has been demonstrated for 2,6-dibromopyridine.[9]

Materials:

  • This compound

  • Amine (1.1-1.2 equivalents for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[7]

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equivalents)[7][8]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reactivity of the two C-Br bonds is expected to be similar, and achieving selective mono-alkynylation may require careful control of stoichiometry and reaction time.

Materials:

  • This compound

  • Terminal alkyne (1.1-2.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the base. Add the terminal alkyne dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene. As with the other reactions, achieving mono-substitution will likely require careful control of the reaction conditions.

Materials:

  • This compound

  • Alkene (e.g., styrene, ethyl acrylate, 1.1-3.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃ or P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equivalents)[1][12]

  • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)[11]

  • Inert gas (Argon or Nitrogen)

  • Sealed tube or pressure vessel

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand (if used), and the base.

  • Inert Atmosphere and Reagent Addition: Seal the vessel and purge with an inert gas. Add the anhydrous solvent and the alkene via syringe.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)(Br)L₂ Pd0->PdII_oxidative Oxidative Addition PdII_trans Ar-Pd(II)(R)L₂ PdII_oxidative->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-R PdII_trans->Product Coupling_Partner R-M Coupling_Partner->PdII_trans Base Base Base->PdII_oxidative Aryl_Halide Ar-Br (this compound) Aryl_Halide->PdII_oxidative G cluster_mono Mono-substitution cluster_di Di-substitution start This compound decision_mono_di Desired Product: Mono- or Di-substitution? start->decision_mono_di mono_stoichiometry Use ~1.1 eq. of Coupling Partner decision_mono_di->mono_stoichiometry Mono di_stoichiometry Use >2.2 eq. of Coupling Partner decision_mono_di->di_stoichiometry Di mono_monitoring Careful Reaction Monitoring mono_stoichiometry->mono_monitoring mono_product 2-Substituted-6-bromo-4-fluorophenol mono_monitoring->mono_product di_conditions Potentially Harsher Conditions (Higher Temp./Longer Time) di_stoichiometry->di_conditions di_product 2,6-Disubstituted-4-fluorophenol di_conditions->di_product

References

Derivatization of 2,6-Dibromo-4-fluorophenol for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of 2,6-dibromo-4-fluorophenol, a versatile scaffold for the synthesis of novel compounds for biological screening. The unique substitution pattern of this starting material, featuring two bromine atoms for diverse coupling reactions and a fluorine atom to potentially enhance metabolic stability and binding affinity, makes it an attractive starting point for developing new therapeutic agents.

These application notes detail synthetic strategies, experimental protocols for key derivatization reactions, and methodologies for subsequent biological evaluation against various targets, including cancer cell lines and enzymes.

Synthetic Strategies and Derivatization Approaches

This compound serves as a valuable building block for creating diverse molecular libraries. The primary sites for modification are the phenolic hydroxyl group and the two bromine atoms.

  • O-Alkylation/O-Arylation: The hydroxyl group can be readily functionalized through Williamson ether synthesis to introduce a variety of alkyl or aryl substituents. This modification can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.

  • Suzuki-Miyaura Cross-Coupling: The bromine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the construction of complex biaryl structures. The differential reactivity of the bromine atoms could potentially allow for selective mono- or di-arylation under carefully controlled conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 4-fluorophenol.

Materials:

  • 4-Fluorophenol

  • Bromine (Br₂)

  • Dichloroethane

  • Sodium sulfite (Na₂SO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • 20% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane and stir until fully dissolved.[1]

  • Cool the mixture to 5-10°C using an ice bath.[1]

  • In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.[1]

  • Slowly add the bromine solution to the 4-fluorophenol solution over 1-2 hours, ensuring the temperature is maintained between 5°C and 10°C.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes.[1]

  • To quench the excess bromine, prepare a solution of 10 g of sodium sulfite in 200 mL of water and add it to the reaction mixture.[1]

  • Transfer the mixture to a separatory funnel and allow the layers to separate.[1]

  • Wash the organic layer sequentially with 10% NaOH solution, water, and 20% NaHCO₃ to neutralize any remaining acids.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • The crude product can be further purified by distillation or recrystallization.

G cluster_synthesis Synthesis of this compound A Dissolve 4-Fluorophenol in Dichloroethane B Cool to 5-10°C A->B D Slowly Add Bromine Solution B->D C Prepare Bromine Solution C->D E Stir for 30 min D->E F Quench with Sodium Sulfite E->F G Separate Organic Layer F->G H Wash with NaOH, H2O, NaHCO3 G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Workflow for the synthesis of this compound.

Protocol 2: O-Alkylation of this compound

This protocol is a general method for the O-alkylation of phenols and can be adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and a suitable solvent such as acetone or DMF (10 mL).

  • Add the alkyl halide (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-substitution or 2.4 mmol for di-substitution), and potassium carbonate (2.0 mmol per bromine to be coupled).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add palladium(II) acetate (0.02 mmol per bromine) and triphenylphosphine (0.08 mmol per bromine) to the flask.[2]

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).[2]

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow A Combine Reactants: This compound, Arylboronic Acid, K2CO3 B Inert Atmosphere (Ar or N2) A->B C Add Catalyst and Ligand: Pd(OAc)2, PPh3 B->C D Add Solvents: Dioxane and Water C->D E Heat to 90°C and Stir D->E F Work-up: Extraction and Washing E->F G Purification: Column Chromatography F->G H Final Product G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (typically 24-72 hours).[3]

  • After incubation, add the MTT reagent to each well and incubate for a few hours. Viable cells will convert the yellow MTT to a purple formazan salt.[3]

  • Add a solubilizing agent to dissolve the formazan crystals.[3]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of a compound required to inhibit 50% of cancer cell growth).

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a modified Ellman's method to determine the in vitro inhibition of AChE.[2]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Acetylcholinesterase (AChE) enzyme solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.[2]

  • Add 25 µL of the test compound solution at various concentrations.[2]

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.[2]

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[2]

  • Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).[2]

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

G cluster_ache AChE Inhibition Assay Workflow A Assay Setup: Add ATCI, DTNB, and Buffer B Add Test Compound A->B C Initiate Reaction: Add AChE Enzyme B->C D Kinetic Measurement: Read Absorbance at 412 nm C->D E Data Analysis: Calculate % Inhibition D->E F Determine IC50 E->F

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Data Presentation

The following tables summarize quantitative data for biological activities of various bromophenol derivatives, providing a comparative context for newly synthesized compounds. Note that this data is for structurally related compounds and not specifically for derivatives of this compound, for which data is still emerging.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Bromophenol Schiff Base Analogs [3]

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)1.47 - 4.125.95 - 45.399.07 - 73.6912.83
Reference Drug (Cisplatin)-32.38--
Reference Drug (5-Fluorouracil)--6.44-

Table 2: Enzyme Inhibition (Kᵢ in nM) by Bromophenol Derivatives [3][4]

Compound ClassAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)α-Glycosidase
Bromophenol Derivatives (General)0.13 - 14.745.11 - 23.9563.96 - 206.78

Table 3: Carbonic Anhydrase Inhibition (Kᵢ in µM) by Bromophenol Derivatives [5]

Compound ClasshCA IhCA II
Novel Bromophenol Derivatives13.7 - 32.70.65 - 1.26
Acetazolamide (Reference)36.2-

Potential Mechanism of Action: Signaling Pathway

The biological activities of phenolic compounds are often linked to their ability to modulate cellular signaling pathways. For instance, the anticancer effects of some bromophenol derivatives are thought to be mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase enzymes and the production of reactive oxygen species (ROS), which can damage cancer cells.[3]

G cluster_pathway Proposed Apoptotic Pathway Compound This compound Derivative CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS Production CancerCell->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A proposed signaling pathway for the induction of apoptosis by bromophenol derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its unique structural features allow for the generation of diverse chemical libraries with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The synthetic protocols and biological screening methods presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives and to develop novel and potent therapeutic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and can often be attributed to several factors. Due to the presence of two bromine atoms and a phenolic hydroxyl group, careful optimization is crucial. Key areas to focus on include:

  • Catalyst and Ligand Choice: The steric hindrance from the two ortho-bromine atoms can impede both oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting material or promote side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.

  • Solvent System: The solubility of the starting materials and the base is important. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to facilitate the dissolution of the inorganic base and the boronic acid.

  • Reaction Temperature: Higher temperatures may be required to overcome the activation energy for this sterically hindered substrate. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.

Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: Common side reactions in the Suzuki coupling of this compound include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure anhydrous and thoroughly degassed solvents are used. Using milder bases or more stable boronic esters (e.g., pinacol esters) can also be beneficial.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen. Rigorous degassing of all reagents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent this.

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur. Optimizing the reaction conditions, particularly the choice of catalyst and ligand, can help to favor the desired cross-coupling pathway.

  • Mono- vs. Di-substitution: Controlling the selectivity between mono- and di-arylation can be challenging. For mono-arylation, using a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.1 equivalents) and carefully monitoring the reaction progress is key. For di-arylation, an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and longer reaction times are typically required.

Q3: How do I choose the optimal catalyst and ligand for coupling with this compound?

A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more advanced catalyst systems:

  • Palladium Precatalysts with Bulky Ligands: Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos are often successful. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in oxidative addition.

  • Pre-formed Catalysts: Commercially available pre-catalysts like (SPhos)Pd G2 or (XPhos)Pd G3 can offer greater reliability and activity.

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly active and stable, making them a good option for challenging couplings.

A screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific boronic acid partner.

Troubleshooting Guide

Issue: Low or No Product Formation

This is a common issue when working with sterically hindered dibrominated phenols. The following workflow can help diagnose and solve the problem.

G start Low / No Product reagent_check 1. Verify Reagent Quality - Boronic acid stability - Solvent/base purity - Catalyst activity start->reagent_check reagents_ok Reagents OK? reagent_check->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions 2. Optimize Reaction Conditions - Catalyst/Ligand screen - Base/Solvent screen - Temperature adjustment reagents_ok->optimize_conditions Yes replace_reagents->reagent_check improvement Improvement? optimize_conditions->improvement side_reactions 3. Investigate Side Reactions - Dehalogenation - Protodeboronation - Homocoupling improvement->side_reactions No success Successful Reaction improvement->success Yes analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) side_reactions->analyze_byproducts analyze_byproducts->optimize_conditions

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Issue: Poor Selectivity (Mono- vs. Di-arylation)

Achieving selective mono- or di-arylation requires careful control of reaction parameters.

G start Poor Selectivity (Mono- vs. Di-arylation) check_stoichiometry 1. Adjust Stoichiometry - Mono: ~1.1 eq. Boronic Acid - Di: >2.2 eq. Boronic Acid start->check_stoichiometry stoichiometry_ok Selectivity Improved? check_stoichiometry->stoichiometry_ok adjust_time_temp 2. Modify Reaction Time & Temp. - Mono: Shorter time, lower temp. - Di: Longer time, higher temp. stoichiometry_ok->adjust_time_temp No success Desired Selectivity Achieved stoichiometry_ok->success Yes time_temp_ok Selectivity Improved? adjust_time_temp->time_temp_ok change_catalyst 3. Change Catalyst System - Different ligand may favor  mono- or di-substitution time_temp_ok->change_catalyst No time_temp_ok->success Yes change_catalyst->success with optimization

Caption: Decision tree for optimizing mono- vs. di-arylation selectivity.

Data Presentation: Representative Reaction Conditions

Disclaimer: The following data is compiled from studies on structurally similar dibrominated aromatic compounds and should be considered a starting point for the optimization of the Suzuki coupling of this compound.

Table 1: Conditions for Mono-Arylation
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Boronic Acid (equiv.)Typical Yield (%)
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)1,4-Dioxane80-10012-241.160-80
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100121.270-90
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME804-81.150-70
Table 2: Conditions for Di-Arylation
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Boronic Acid (equiv.)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (3.0)1,4-Dioxane/H₂O9018-242.570-95
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)Toluene/H₂O11012-182.280-95
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3.0)1,4-Dioxane/H₂O80242.265-85

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol aims for mono-substitution and may require optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material (or optimal formation of the mono-arylated product), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Di-Arylation of this compound

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (2.2-2.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).

  • After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G setup 1. Reaction Setup - Add solid reagents to flask inert 2. Inert Atmosphere - Evacuate and backfill  with Argon/Nitrogen (3x) setup->inert add_solvents 3. Add Solvents - Degassed solvents added via syringe inert->add_solvents add_catalyst 4. Add Catalyst/Ligand - Under positive inert gas flow add_solvents->add_catalyst reaction 5. Reaction - Heat to desired temperature - Stir vigorously add_catalyst->reaction monitoring 6. Monitoring - TLC, LC-MS, or GC-MS reaction->monitoring workup 7. Work-up - Cool, dilute, wash monitoring->workup purification 8. Purification - Column chromatography workup->purification analysis 9. Analysis - NMR, MS purification->analysis

Caption: General experimental workflow for Suzuki coupling reactions.

Technical Support Center: 2,6-Dibromo-4-fluorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 2,6-Dibromo-4-fluorophenol in chemical synthesis, with a focus on preventing common side reactions like hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a problem with this compound?

A1: Hydrodebromination is an undesired side reaction in which a bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of 2-bromo-4-fluorophenol or 4-fluorophenol as byproducts. This side reaction is problematic as it reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate, complicating the purification process.

Q2: What are the primary causes of hydrodebromination in palladium-catalyzed cross-coupling reactions?

A2: The primary cause of hydrodebromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources within the reaction mixture, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water. Once formed, the Pd-H species can react with the this compound in a competing pathway to the desired cross-coupling, leading to the replacement of a bromine atom with hydrogen.

Q3: How does the structure of this compound contribute to the challenge of selective coupling?

A3: The two bromine atoms at the ortho-positions to the hydroxyl group present a challenge for selective mono-substitution. The steric hindrance around the palladium catalyst after the first coupling can influence the rate of the second coupling. Achieving selective mono-arylation without di-substitution or hydrodebromination of the remaining bromine requires careful control of reaction conditions. The electron-withdrawing nature of the fluorine and bromine atoms also influences the reactivity of the C-Br bonds.

Q4: Can I selectively react at one of the bromine positions?

A4: Yes, selective mono-arylation is achievable. Success often depends on the choice of catalyst, ligand, and reaction conditions. Sterically bulky ligands can favor mono-substitution by hindering the approach of the catalyst for a second coupling. Additionally, controlling the stoichiometry of the coupling partner and running the reaction at lower temperatures can enhance selectivity for the mono-arylated product.

Troubleshooting Guide

Issue 1: Significant formation of hydrodebrominated byproducts (2-bromo-4-fluorophenol and/or 4-fluorophenol).

Potential Cause Recommended Solution
Solvent as a hydride source Avoid alcohol-based solvents and DMF. Opt for aprotic solvents like toluene, dioxane, or THF.
Base promoting Pd-H formation Use weaker, non-coordinating inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong organic bases like alkoxides or amines.
High reaction temperature Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of hydrodebromination.
Catalyst system Use ligands that promote rapid reductive elimination over the formation of Pd-H species. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.
Presence of water Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere.

Issue 2: Poor selectivity leading to a mixture of mono- and di-substituted products.

Potential Cause Recommended Solution
High reactivity of the second C-Br bond Employ sterically hindered phosphine or NHC ligands to increase the steric barrier for the second coupling.
Excess of coupling partner Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-substitution.
High reaction temperature and long reaction times Run the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS to stop the reaction once the mono-substituted product is maximized.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the product distribution in a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Table 1: Effect of Ligand on Product Selectivity

LigandMono-arylated Product (%)Di-arylated Product (%)Hydrodebromination (%)
PPh₃453025
P(t-Bu)₃751015
XPhos85510
IPr (NHC)88<5<7

Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.5 equiv), Toluene, 80 °C, 12 h.

Table 2: Effect of Base on Hydrodebromination

BaseMono-arylated Product (%)Di-arylated Product (%)Hydrodebromination (%)
NaOtBu501535
Et₃N601030
K₂CO₃78814
K₃PO₄85510

Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Base (2.5 equiv), Toluene, 80 °C, 12 h.

Experimental Protocols

Protocol 1: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely ground K₃PO₄ (2.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration of the this compound.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion (typically when the starting material is consumed and the mono-arylated product is maximized), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start High Hydrodebromination Observed check_solvent Is an alcohol or DMF used as solvent? start->check_solvent change_solvent Switch to Toluene, Dioxane, or THF check_solvent->change_solvent Yes check_base Is a strong organic base (e.g., NaOtBu) used? check_solvent->check_base No change_solvent->check_base change_base Switch to K3PO4 or Cs2CO3 check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature to 60-80 °C check_temp->lower_temp Yes check_ligand Is a less bulky ligand (e.g., PPh3) used? check_temp->check_ligand No lower_temp->check_ligand change_ligand Use bulky ligand (XPhos, SPhos, or NHC) check_ligand->change_ligand Yes end Problem Resolved check_ligand->end No change_ligand->end Selective_Mono_Arylation_Logic start Goal: Selective Mono-Arylation ligand_choice Select Sterically Bulky Ligand (e.g., XPhos, SPhos, IPr) start->ligand_choice stoichiometry Control Stoichiometry (Arylboronic acid: 1.0-1.2 equiv) ligand_choice->stoichiometry conditions Optimize Conditions (Lower Temp: 60-80 °C, Anhydrous Solvent) stoichiometry->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring decision Is Mono-arylated Product Maximized? monitoring->decision quench Quench Reaction decision->quench Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->monitoring

Technical Support Center: Purification of Crude 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,6-Dibromo-4-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted 4-fluorophenol, the mono-brominated intermediate (2-Bromo-4-fluorophenol), other isomeric dibromophenols, and residual reagents from the synthesis, such as bromine or hydrobromic acid.[1][2] The presence of colored impurities may indicate oxidative degradation to quinone-type byproducts.[3]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically a powder or crystalline solid.[4] While related compounds like 2,6-dibromo-4-nitrophenol are described as nearly colorless or pale yellow crystalline products, the exact color of this compound may vary.[5] Discoloration can be an indicator of impurities or degradation.[6]

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, it is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[4] It should be protected from light.[3]

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: Purity can be effectively assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.[3][6] High-Performance Liquid Chromatography (HPLC) is also an excellent method for determining purity and quantifying minor impurities.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Oiling out instead of crystallization The compound may be impure, or the cooling process is too rapid.[8] The chosen solvent may not be ideal.Redissolve the oil by heating and adding a small amount of additional solvent, then allow the solution to cool more slowly. Consider a different solvent or a mixed solvent system. Triturating the oil with a non-polar solvent like cold hexane may induce solidification.[7]
No crystal formation upon cooling The solution is not supersaturated, possibly due to using too much solvent.[8]Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or further cooling in an ice bath.[8] You can also reduce the solvent volume by evaporation and then cool again.[8]
Low recovery of purified product Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[8] The compound has some solubility in the cold wash solvent.Concentrate the mother liquor to obtain a second crop of crystals.[8] Use a minimal amount of ice-cold solvent for washing the collected crystals.
Colored crystals after recrystallization Presence of colored impurities that co-crystallize with the product. Insoluble impurities may be trapped in the crystals.Use decolorizing carbon during the recrystallization process.[1] If insoluble impurities are present, perform a hot filtration of the solution before cooling.[7]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of product from impurities The solvent system (eluent) is not optimal, leading to similar Rf values. The column may be overloaded.Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to achieve a baseline separation. An ideal Rf value for the product is between 0.2 and 0.4. For difficult separations, consider using a gradient elution.[9] Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column The eluent is not polar enough to move the compound through the silica gel. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.[9][10]
Cracking or channeling of the silica gel bed Improper packing of the column. Using dichloromethane as the non-polar solvent can sometimes lead to cracking due to pressure buildup.[9]Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. If using dichloromethane, apply pressure cautiously.
Compound appears in all fractions (streaking) The compound is not very soluble in the eluent, causing it to slowly dissolve from the initial band.When the compound starts to elute, you can increase the polarity of the solvent system to improve its solubility and elution profile.[10] Loading the sample as a solid adsorbed onto a small amount of silica can also help.[9][10]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-60°C).[2]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and its impurities. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[7] Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of cracks or air bubbles.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[7] Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with limited solubility, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9][10]

  • Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution, where the polarity of the solvent is gradually increased, can be employed.[9]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool No Optional Steps hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure this compound dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingDecisionTree start Purification Issue Encountered is_re_crys Using Recrystallization? start->is_re_crys oiling_out Oiling Out? is_re_crys->oiling_out Yes is_chrom Using Column Chromatography? is_re_crys->is_chrom No no_crystals No Crystals Forming? oiling_out->no_crystals No solution1 Cool Slower Change Solvent oiling_out->solution1 Yes solution2 Induce Nucleation Concentrate Solution no_crystals->solution2 Yes end Problem Resolved no_crystals->end No solution1->end solution2->end poor_sep Poor Separation? is_chrom->poor_sep Yes no_elution Product Not Eluting? poor_sep->no_elution No solution3 Optimize Eluent Use Gradient poor_sep->solution3 Yes solution4 Increase Eluent Polarity Check for Degradation no_elution->solution4 Yes no_elution->end No solution3->end solution4->end

Caption: A decision tree for troubleshooting common purification issues.

References

Troubleshooting low yields in Sonogashira reactions of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Sonogashira reactions with the specific substrate, 2,6-Dibromo-4-fluorophenol. This substrate presents unique challenges due to steric hindrance from the ortho-bromine atoms and the electronic properties of the phenol and fluorine substituents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing very low conversion of my this compound starting material?

A1: Low conversion is a common issue and can stem from several factors related to catalyst activity, reaction conditions, or the nature of your substrate. The 2,6-dibromo substitution pattern creates significant steric hindrance around the reaction centers, which can impede the oxidative addition step in the catalytic cycle.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often more effective.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Increase Temperature: Oxidative addition is often the rate-determining step for aryl bromides and can be accelerated by increasing the reaction temperature.[2][3] Reactions that are sluggish at room temperature or 60 °C may require heating to 80-100 °C in a sealed vessel.[2]

  • Check Reagent Quality: Ensure all reagents are pure and dry. The palladium catalyst, copper(I) iodide (if used), and base should be fresh.[4] Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[4]

  • Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[4] This can be caused by impurities, high temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests THF may promote its formation.[4][5]

Q2: My main side product is a homocoupled alkyne dimer (Glaser coupling). How can I minimize this?

A2: Glaser-Hay homocoupling is a major side reaction in copper-mediated Sonogashira couplings, especially when the cross-coupling step is slow.[6][7] It is caused by the oxidative dimerization of the copper acetylide intermediate, which is promoted by the presence of oxygen.[4][6]

Troubleshooting Steps:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[4][7] Use Schlenk techniques and thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with inert gas).[4][8]

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][9][10][11] These protocols often require different ligands, bases, or higher temperatures but are highly effective at preventing homocoupling.[9][11]

  • Control Oxygen Exposure: Even in copper-catalyzed reactions, minimizing oxygen is key. An atmosphere of hydrogen gas diluted with nitrogen has been shown to diminish homocoupling.[12]

Q3: I'm seeing a black precipitate in my reaction flask. What is it and what should I do?

A3: A black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium(0) catalyst.[4] This inactive form of palladium will halt the catalytic cycle.

Troubleshooting Steps:

  • Use Fresh Reagents & Solvents: Impurities are a common cause of catalyst decomposition. Ensure starting materials, solvents, and bases are pure and anhydrous.[4]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to aggregation. A higher ligand-to-metal ratio may be required.

  • Solvent Choice: The choice of solvent can influence catalyst stability. While common, THF has been anecdotally reported to promote palladium black formation in some cases.[5] Consider switching to other common Sonogashira solvents like DMF, dioxane, or using the amine base as the solvent.[2]

  • Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity with catalyst stability.

Q4: How do I select the optimal reaction conditions for this compound?

A4: Optimization is key. The electronic and steric nature of your substrate requires careful selection of each component. Below is a summary of variables to consider.

ComponentParameterRecommendation for this compoundRationale & Notes
Palladium Catalyst PrecursorPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precursors like PdCl₂(PPh₃)₂ require in-situ reduction, often by the alkyne or amine.[5][11]
Ligand TypeBulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).Standard PPh₃ may be insufficient for this sterically hindered substrate. More advanced ligands can accelerate oxidative addition and stabilize the catalyst.[1]
Copper Co-catalyst PresenceConsider both copper-catalyzed (CuI) and copper-free protocols.Start with a standard CuI co-catalyzed reaction. If Glaser homocoupling is a major issue, switch to a copper-free system.[6][9]
Base Type & AmountAmine bases (e.g., Et₃N, DIPEA, piperidine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[4][11]An amine base is required to deprotonate the alkyne.[4] Using it as the solvent can be effective.[5][11] Inorganic bases are often used in copper-free systems.
Solvent PolarityDMF, Dioxane, Toluene, or neat amine base.The solvent must be able to dissolve all components and remain stable at the required reaction temperature. Must be thoroughly degassed.[4]
Temperature Range60 °C to 120 °CAryl bromides are less reactive than iodides and typically require heating.[2][4] Start around 80 °C and adjust as needed. Monitor for catalyst decomposition at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

This protocol provides a starting point for the reaction. Optimization will likely be necessary.

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Solvents and Reagents: Under a positive pressure of inert gas, add the degassed solvent (e.g., triethylamine or THF/triethylamine mixture) via syringe.

  • Add Alkyne: Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Ligand (Copper-Free)

This experiment is designed to identify a more effective ligand for the challenging substrate.

  • Setup: Arrange several small, dry reaction vials, each with a stir bar.

  • Reagents: To each vial, add this compound (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, P(t-Bu)₃; 4-8 mol%).

  • Inert Atmosphere: Place the vials in a reaction block or rack inside a glovebox, or seal each with a septum and purge with inert gas.

  • Add Base and Solvent: Add a degassed solvent (e.g., dioxane) and a strong, non-amine base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).

  • Add Alkyne: Add the terminal alkyne (1.2 eq) to each vial.

  • Reaction: Transfer the sealed vials to a pre-heated reaction block (e.g., 100 °C) and stir for a set amount of time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine the conversion and yield for each ligand. The ligand providing the highest yield is the optimal choice for this transformation.

Visualizations

Catalytic Cycles and Troubleshooting Workflow

The following diagrams illustrate the key chemical pathways and a logical workflow for addressing common issues.

Sonogashira_Catalytic_Cycles Fig. 1: Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (if applicable) Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu Cycle) PdII_Alkyne->Pd0  Regenerates  Catalyst Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡C-R Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Cu_Acetylide->PdII_Aryl Feeds into Pd Cycle Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Cu_Acetylide->Glaser O₂ Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow for Low Yields start Low Yield or No Reaction check_reagents Are reagents pure, dry, and degassed? start->check_reagents check_atmosphere Is the inert atmosphere rigorous? check_reagents->check_atmosphere Yes analyze_products Analyze crude reaction: What is present? check_atmosphere->analyze_products Yes sm_unreacted Mainly Starting Material analyze_products->sm_unreacted homocoupling Mainly Alkyne Homocoupling analyze_products->homocoupling decomposition Mainly Decomposition (Pd Black) analyze_products->decomposition increase_temp Increase Temperature Change Ligand sm_unreacted->increase_temp go_cu_free Switch to Copper-Free Protocol homocoupling->go_cu_free optimize_conditions Optimize Solvent/ Ligand Ratio/Temp decomposition->optimize_conditions success Improved Yield increase_temp->success go_cu_free->success optimize_conditions->success Logical_Relationships Fig. 3: Key Component Interactions & Issues cluster_reaction Reaction Components cluster_issues Potential Issues ArylHalide 2,6-Dibromo- 4-fluorophenol Sterics Steric Hindrance ArylHalide->Sterics Catalyst Pd(0) Catalyst + Ligand Catalyst->Sterics slows oxidative addition Decomposition Catalyst Decomposition Catalyst->Decomposition CoCatalyst Cu(I) Salt Homocoupling Glaser Homocoupling CoCatalyst->Homocoupling Base Amine Base Alkyne Terminal Alkyne Alkyne->Homocoupling Oxygen Oxygen (Air) Oxygen->Decomposition Oxygen->Homocoupling promotes

References

Technical Support Center: 2,6-Dibromo-4-fluorophenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions when using 2,6-Dibromo-4-fluorophenol in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it problematic in reactions with this compound?

Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound, this would lead to the formation of a symmetrical biphenol byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

The main factors contributing to homocoupling are:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).

  • Catalyst Choice: Using Pd(II) precursors can lead to homocoupling during the in-situ reduction to the active Pd(0) species.

  • Reaction Conditions: The choice of ligands, bases, solvents, and temperature can significantly influence the rate of homocoupling versus the desired cross-coupling.[1]

  • Copper Co-catalyst (in Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[2][3]

Q3: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura coupling?

To suppress the formation of the symmetrical biphenol byproduct in Suzuki reactions, consider the following:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Use a Pd(0) Precatalyst: Employing a well-defined Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[4]

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.

  • Base Selection: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH, as they are less likely to promote homocoupling.[1]

  • Slow Addition: Adding the boronic acid reagent slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Q4: I'm observing significant alkyne dimerization (Glaser coupling) in my Sonogashira reaction with this compound. What should I do?

The primary strategy to prevent Glaser coupling is to modify the reaction protocol:

  • Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol.[2][5] This completely eliminates the catalyst responsible for the alkyne homocoupling.

  • Inert Atmosphere: If a copper co-catalyst is necessary, ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen, which promotes Glaser coupling.[2]

  • Hydrogen Atmosphere: In some cases, running the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon can significantly reduce the homocoupling byproduct.[6]

  • Slow Alkyne Addition: Slowly adding the terminal alkyne to the reaction mixture can also help to minimize this side reaction by keeping its instantaneous concentration low.

Q5: What are the key considerations for minimizing side reactions in a Buchwald-Hartwig amination with this compound?

For Buchwald-Hartwig aminations, besides homocoupling, hydrodehalogenation (replacement of a bromine atom with hydrogen) can be a competing side reaction.[7] To favor the desired C-N bond formation:

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands. These have been shown to be highly effective in promoting the amination of sterically hindered and electron-rich aryl halides.[7]

  • Base Selection: The choice of base is critical and often depends on the specific amine being used. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃).[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[9]

  • Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.

Troubleshooting Guides

Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
Potential Cause Troubleshooting Strategy Rationale
Presence of OxygenRigorously degas solvents and reagents (e.g., three freeze-pump-thaw cycles or extended sparging with Ar/N₂).Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4]
Use of Pd(II) PrecatalystSwitch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Avoids the in-situ reduction step where Pd(II) can directly react with the boronic acid to cause homocoupling.[4]
Inappropriate LigandUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Steric hindrance from the ligand can disfavor the formation of intermediates leading to homocoupling.[1]
Strong BaseUse a weaker inorganic base (e.g., K₃PO₄, K₂CO₃).Strong bases can sometimes accelerate the homocoupling side reaction.[1]
High Boronic Acid ConcentrationAdd the boronic acid solution slowly to the reaction mixture.Keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling.
Issue 2: Predominant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Potential Cause Troubleshooting Strategy Rationale
Copper Co-catalyst and OxygenEmploy a copper-free Sonogashira protocol.The copper(I) co-catalyst is the primary promoter of oxidative alkyne homocoupling in the presence of oxygen.[2][3]
Presence of Oxygen (with Cu catalyst)Ensure the reaction is run under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line).Excludes oxygen, which is required for the copper-catalyzed Glaser coupling pathway.[2]
High Alkyne ConcentrationAdd the terminal alkyne slowly to the reaction mixture via syringe pump.Minimizes the concentration of the alkyne available for the bimolecular homocoupling side reaction.
Suboptimal Ligand/BaseScreen different phosphine ligands and amine bases.The ligand and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Issue 3: Low Yield and/or Hydrodehalogenation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Strategy Rationale
Inefficient Catalyst SystemUse bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos).These ligands are designed to promote the amination of challenging substrates like 2,6-disubstituted aryl halides.
Incorrect BaseScreen different bases (e.g., NaOtBu, LiOtBu, Cs₂CO₃).The optimal base is highly dependent on the pKa of the amine coupling partner.[8]
Catalyst DeactivationEnsure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere.Water and oxygen can deactivate the palladium catalyst, leading to lower yields and promoting side reactions.
Competing HydrodehalogenationUse a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles if applicable.In some systems, Cu-hydride species can form in-situ, which prevents Pd-hydride-mediated hydrodehalogenation.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: Ensure all solvents are anhydrous and have been rigorously degassed. All solid reagents should be dried under vacuum.

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the boronic acid (1.2 mmol), a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a bulky phosphine ligand (if not using a pre-formed catalyst complex), and a weak inorganic base (e.g., K₃PO₄, 2.0-3.0 mmol) to an oven-dried Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reagent Preparation: Use anhydrous and thoroughly degassed solvents.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne (1.1 mmol). Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up and Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition: Seal the flask, and outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or GC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol, with an appropriate aqueous wash to remove the base.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issue cluster_analysis cluster_solutions cluster_end start Reaction with This compound issue Low Yield of Desired Product & High Level of Byproduct(s) start->issue analyze Identify Byproduct: Homocoupled Starting Material? issue->analyze solution1 Check for Oxygen/Moisture: - Rigorously degas solvents - Use anhydrous reagents - Ensure inert atmosphere analyze->solution1 Yes end_node Improved Yield & Purer Product analyze->end_node No, other issue solution2 Optimize Catalyst System: - Switch to Pd(0) precatalyst - Use bulky, electron-rich ligand - Consider copper-free (Sonogashira) solution1->solution2 solution3 Modify Reaction Conditions: - Screen different bases - Adjust temperature - Slow addition of coupling partner solution2->solution3 solution3->end_node Monitor Improvement

Caption: A general troubleshooting workflow for addressing homocoupling issues.

Suzuki_Mechanism cluster_desired Desired Suzuki Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pdii_o2 Pd(II) (from O₂ oxidation) pd0->pdii_o2 O₂ pdiix Ar-Pd(II)L₂-X trans Transmetalation (R-B(OR)₂ + Base) pdiir Ar-Pd(II)L₂-R re Reductive Elimination product Ar-R product->pd0 Regenerates Catalyst trans_homo1 Transmetalation (R-B(OR)₂) pdii_r1 R-Pd(II)-B(OR)₂ trans_homo2 Transmetalation (R-B(OR)₂) pdiir2 R-Pd(II)-R re_homo Reductive Elimination homo_product R-R

Caption: Desired Suzuki pathway vs. oxygen-induced homocoupling side reaction.

Sonogashira_Mechanism cluster_desired Desired Sonogashira Cross-Coupling (Cu-Catalyzed) cluster_side Undesired Glaser Homocoupling pd_cycle Pd Cycle: 1. Oxidative Addition (Ar-X) 2. Transmetalation (from Cu-acetylide) 3. Reductive Elimination product Ar-alkyne pd_cycle->product cu_cycle Cu Cycle: 1. Alkyne coordination 2. Deprotonation (Base) 3. Forms Cu-acetylide cu_cycle->pd_cycle Transfers acetylide cu_acetylide Cu-acetylide cu_cycle->cu_acetylide Generates oxidation Oxidation (O₂) cu_acetylide->oxidation dimerization Dimerization oxidation->dimerization homo_product Alkyne-Alkyne dimerization->homo_product

Caption: Sonogashira cross-coupling vs. copper-catalyzed Glaser homocoupling.

References

Technical Support Center: Stability of 2,6-Dibromo-4-fluorophenol under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2,6-Dibromo-4-fluorophenol, understanding its stability under various experimental conditions is crucial for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly in basic environments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound in the presence of bases.

Issue 1: Unexpected Disappearance or Decreased Recovery of this compound in a Basic Medium.

  • Potential Cause: this compound may be degrading under the basic conditions of your experiment. Halogenated phenols can undergo dehalogenation or other degradation pathways in the presence of a base, which can be influenced by factors such as the strength of the base, temperature, and reaction time.

  • Troubleshooting Steps:

    • pH Verification: Confirm the pH of your reaction mixture. The rate of degradation is often pH-dependent.

    • Temperature Control: If your experiment is conducted at elevated temperatures, consider if the temperature is accelerating the degradation. Running a control at a lower temperature may help to clarify this.

    • Base Selection: The type of base used (e.g., sodium hydroxide, potassium carbonate) can influence the stability. Consider if a weaker base could be used without compromising your desired reaction.

    • Time-Course Analysis: Perform a time-course study by taking aliquots at different time points and analyzing the concentration of this compound to determine the rate of degradation.

    • Inert Atmosphere: To rule out oxidative degradation, which can be more prevalent at higher pH, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (HPLC, GC).

  • Potential Cause: The new peaks are likely degradation products of this compound. Under basic conditions, potential degradation pathways include nucleophilic aromatic substitution of the bromine or fluorine atoms by hydroxide ions, or dehalogenation.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: Couple your chromatographic system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for identifying the degradation products.

    • Plausible Degradation Products: Based on the structure of this compound, potential degradation products could include:

      • 2-Bromo-4-fluoro-6-hydroxyphenol (from substitution of one bromine).

      • 2,6-Dihydroxy-4-fluorophenol (from substitution of both bromines).

      • 2,6-Dibromo-4-hydroxyphenol (from substitution of fluorine).

      • Products of further degradation or rearrangement.

    • Literature Search: Search for literature on the degradation of similar dihalogenated phenols to see if common degradation products have been identified.

Issue 3: Inconsistent or Non-Reproducible Experimental Results.

  • Potential Cause: The instability of this compound under your basic experimental conditions could be a significant contributor to poor reproducibility.

  • Troubleshooting Steps:

    • Standardize and Control Reaction Conditions: Ensure that the pH, temperature, reaction time, and concentration of all reagents are consistent across all experiments.

    • Freshly Prepare Solutions: Prepare solutions of this compound and the base fresh for each experiment to avoid issues with reagent degradation over time.

    • Stability Assessment: Conduct a formal stability study under your specific experimental conditions to quantify the degradation rate. This will allow you to account for the loss of the starting material in your calculations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under basic conditions?

Q2: Which halogen is more likely to be displaced under basic conditions, bromine or fluorine?

A2: The carbon-fluorine (C-F) bond is generally stronger and less polarizable than the carbon-bromine (C-Br) bond.[1][2][3][4] Therefore, the C-Br bond is typically more susceptible to cleavage. It is more likely that one or both of the bromine atoms would be substituted by a hydroxyl group before the fluorine atom is displaced.

Q3: How can I monitor the stability of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products.

Q4: Are there any general recommendations for improving the stability of this compound in basic solutions?

A4: To enhance stability, consider the following:

  • Use the mildest basic conditions (lowest effective pH and temperature) that will allow your desired reaction to proceed.

  • Minimize the reaction time.

  • Work under an inert atmosphere to prevent oxidation.

  • If possible, use a buffered solution to maintain a constant pH.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Basic Solution

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare the desired basic solution (e.g., 0.1 M NaOH, 0.1 M K₂CO₃) in water.

  • Stability Study Setup:

    • In a series of vials, add a known volume of the basic solution.

    • At time zero (t=0), spike each vial with a small, known volume of the this compound stock solution to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid altering the properties of the aqueous solution.

    • Incubate the vials at the desired temperature (e.g., room temperature, 50 °C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • Immediately neutralize the aliquot with an equivalent amount of acid (e.g., HCl) to quench the degradation reaction.

    • Analyze the neutralized aliquot by a validated analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, you can determine the degradation rate and the half-life of the compound under the tested conditions.

Quantitative Data Summary

As specific quantitative data for the stability of this compound under basic conditions is not widely published, the following table provides a template for organizing data from your own stability studies.

Condition Base Concentration Temperature (°C) Half-life (t½) Degradation Rate Constant (k)
1NaOH0.1 M25[Experimental Data][Experimental Data]
2NaOH0.1 M50[Experimental Data][Experimental Data]
3K₂CO₃0.1 M25[Experimental Data][Experimental Data]
4K₂CO₃0.1 M50[Experimental Data][Experimental Data]

Visualizations

Potential Degradation Pathway of this compound under Basic Conditions

cluster_0 Nucleophilic Aromatic Substitution A This compound B 2-Bromo-6-hydroxy-4-fluorophenol A->B -Br⁻ C 2,6-Dihydroxy-4-fluorophenol B->C -Br⁻ D Further Degradation Products C->D E OH⁻ F OH⁻ G OH⁻

Caption: Proposed degradation pathway of this compound via sequential nucleophilic aromatic substitution.

Experimental Workflow for Stability Assessment

prep Prepare Stock Solution of this compound mix Spike Basic Solution with Stock Solution (t=0) prep->mix base_prep Prepare Basic Solution (e.g., NaOH) base_prep->mix incubate Incubate at Controlled Temperature mix->incubate sample Take Aliquots at Different Time Points incubate->sample quench Neutralize Aliquots to Stop Reaction sample->quench analyze Analyze by HPLC-UV or GC-MS quench->analyze data Plot Concentration vs. Time & Calculate Degradation Rate analyze->data

Caption: Workflow for determining the stability of this compound in a basic solution.

References

Degradation pathways of 2,6-Dibromo-4-fluorophenol and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluorophenol. The information herein is designed to help troubleshoot common issues related to the degradation of this compound and to provide preventative strategies to ensure experimental success.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Discoloration of the compound (yellowing/darkening) upon storage or in solution. Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This can be exacerbated by exposure to air, light, or metal impurities.[1]- Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] - Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.[1] - Use high-purity, degassed solvents for preparing solutions.[1]
Formation of multiple unexpected products or spots on TLC during a reaction. 1. Oxidative Degradation: As mentioned above, oxidation can lead to multiple byproducts.[1] 2. Thermal Degradation: High reaction temperatures can cause the compound to decompose.[1] 3. Debromination: Loss of one or both bromine atoms can occur under certain reaction conditions, particularly in the presence of a catalyst and a hydride source.- For Oxidation: Purge the reaction vessel with an inert gas and protect it from light.[1] - For Thermal Degradation: Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[1] - For Debromination: Use anhydrous aprotic solvents like dioxane or toluene. Avoid protic solvents or those that can act as a hydride source.[1]
Low yield in reactions involving this compound. 1. Inactive Catalyst: If using a palladium catalyst, it may have been deactivated by oxygen.[1] 2. Inappropriate Base: Strong bases can promote side reactions. 3. Sub-optimal Ligand Choice: The ligand used in a cross-coupling reaction can influence the rate of desired versus undesired reactions.- For Inactive Catalyst: Ensure all solvents and reagents are thoroughly degassed and maintain a strict inert atmosphere throughout the reaction.[1] - For Base Selection: Consider using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[1] - For Ligand Selection: Employ bulky, electron-rich phosphine ligands to favor the desired reaction pathway.[1]
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation in Analytical Sample: The compound may be degrading in the vial before or during analysis.- Prepare samples fresh before analysis. - If samples must be stored, keep them at a low temperature (2-8°C) and protected from light. - Ensure the mobile phase and diluents are degassed and do not contain impurities that could promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on similar halogenated phenols, the primary degradation routes are expected to be:

  • Oxidative Degradation: The phenol moiety is prone to oxidation, especially when exposed to air, light, or oxidizing agents, leading to the formation of benzoquinones and other oxidized species.[1][3]

  • Reductive Dehalogenation: The bromine atoms can be removed under reductive conditions, a common pathway in microbial and some chemical degradation processes.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to dehalogenation and cleavage of the aromatic ring.[5]

  • Microbial Degradation: Certain microorganisms can metabolize halogenated phenols, often initiating the process by hydroxylation and/or dehalogenation.[4][6]

Q2: How should I store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C.[2] It should also be protected from light.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.[2][7] It has poor solubility in water.[7] For reactions, anhydrous aprotic solvents like dioxane or toluene are often preferred to minimize side reactions.[1]

Q4: Are there any known incompatible materials with this compound?

A4: Yes, it is incompatible with strong oxidizing agents and strong bases.[8]

Quantitative Data on Phenol Degradation

The following table summarizes quantitative data from degradation studies of related phenolic compounds to provide a reference for expected degradation rates under different conditions.

Compound Degradation Method Conditions Degradation Rate Reference
Phenol (2 mM)Microbubble TreatmentAir bubbling through aqueous solution>96% degradation after 3 hours[3]
Phenol (5.000 mg/L)Ultrasonic Degradation200 W power, 20 minUp to 31.86% degradation[9]
4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA)Photocatalysis (μ-Fe₃O₄)UV irradiation~90% removal within 10 minutes[5]
4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA)OzonolysisOzone gas~90% removal within 70 minutes[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.[10][11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Separately, heat a solution of the compound in a neutral solvent at 60°C for 24 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Protocol 2: Analysis of Degradation Products by HPLC

This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.[13]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Methanol

  • Sample Diluent: Mobile phase mixture (e.g., 50:50 A:B)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

Procedure:

  • Prepare standard solutions of this compound at known concentrations to generate a calibration curve.

  • Prepare samples from the degradation experiments by diluting them with the sample diluent to a concentration within the linear range of the calibration curve.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the parent compound and any degradation products by comparing retention times and peak areas to the standards and unstressed controls.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_reductive Reductive Dehalogenation cluster_photolytic Photodegradation DBFP This compound Benzoquinone Dibromofluoro-p-benzoquinone DBFP->Benzoquinone Oxidation (Air, H₂O₂) MonoBromo Monobromo-4-fluorophenol DBFP->MonoBromo Reduction (-Br) DehalogenatedIntermediates Dehalogenated Intermediates DBFP->DehalogenatedIntermediates UV Light RingCleavageOx Ring Cleavage Products Benzoquinone->RingCleavageOx Further Oxidation Fluorophenol 4-Fluorophenol MonoBromo->Fluorophenol Reduction (-Br) RingCleavagePhoto Ring Cleavage Products DehalogenatedIntermediates->RingCleavagePhoto Further Photolysis

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress control Prepare Unstressed Control Sample start->control analysis Analyze Samples by HPLC-UV/MS stress->analysis control->analysis data Data Analysis: Compare Chromatograms analysis->data identification Identify Degradation Products and Degradation Pathway data->identification end End: Stability Profile identification->end

Caption: Workflow for a forced degradation study.

References

Improving solubility of 2,6-Dibromo-4-fluorophenol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,6-Dibromo-4-fluorophenol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a halogenated phenol that, like many similar compounds, exhibits low solubility in water and better solubility in organic solvents.[1] Its solubility is influenced by the solvent's polarity, the potential for hydrogen bonding, and the pH of the solution.[1] While specific quantitative data is limited, it is known to be soluble in methanol.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. As a phenolic compound, it is weakly acidic (predicted pKa ≈ 6.92) and its solubility in aqueous solutions is expected to increase significantly under alkaline conditions (higher pH).[3] This is due to the deprotonation of the hydroxyl group to form the more polar and water-soluble phenoxide ion.

Q3: In which types of organic solvents is this compound expected to be most soluble?

A3: Based on the principle of "like dissolves like," this compound is expected to have good solubility in polar aprotic solvents (e.g., acetone, DMF, DMSO) and alcohols (e.g., methanol, ethanol) due to the presence of the polar hydroxyl group. Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) is likely to be moderate to low.

Q4: Can I expect this compound to be stable in all solvents?

A4: While generally stable, the phenolic hydroxyl group can be susceptible to oxidation, which may be accelerated by exposure to air, light, or metal impurities, potentially leading to the formation of colored byproducts. It is also incompatible with strong oxidizing agents.

Solubility Data

Disclaimer: Quantitative solubility data for this compound is not widely available in published literature. The following table provides an estimated qualitative solubility profile based on data for structurally similar compounds such as 2,6-dibromo-4-chloro-phenol and other halogenated phenols.[4] Experimental verification is highly recommended.

Solvent ClassificationExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Very SolubleThe hydroxyl group can form hydrogen bonds with the solvent.[2]
Polar Aprotic Acetone, DMF, DMSOSolubleDipole-dipole interactions between the solvent and the polar functional groups of the solute.
Ethers Diethyl ether, THFSolubleSimilar halogenated phenols show good solubility in ethers.
Halogenated Dichloromethane (DCM)Moderately SolubleModerate polarity allows for some interaction.
Aromatic Toluene, BenzeneSparingly SolubleThe non-polar aromatic ring has some affinity for these solvents.
Non-polar Hexane, CyclohexaneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant interaction.
Aqueous WaterPoorly SolubleThe hydrophobic aromatic ring and halogen atoms limit water solubility.[4]

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the reaction solvent.

  • Question: I am trying to run a Suzuki-Miyaura coupling reaction and my this compound is not fully dissolving in toluene. What can I do?

  • Answer: Toluene is a relatively non-polar solvent, and the solubility of polar compounds like this compound can be limited. Here are several troubleshooting steps:

    • Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and catalyst.

    • Use a Co-solvent: Adding a small amount of a more polar, miscible co-solvent can greatly enhance solubility. For a Suzuki reaction in toluene, a common co-solvent is a polar aprotic solvent like DMF or a protic solvent like ethanol.[5] The addition of a co-solvent can improve the dissolution of the starting material without drastically changing the overall reaction conditions.

    • Change the Solvent System: If heating and co-solvents are not effective or desirable, consider switching to a different solvent system in which this compound has higher solubility, such as 1,4-dioxane/water or DMF.

    • Sonication: Applying ultrasonic waves can sometimes help to break up solid aggregates and promote dissolution.

Issue 2: My reaction is heterogeneous, and the results are not reproducible.

  • Question: I am performing a Williamson ether synthesis with this compound and potassium carbonate in acetone. The reaction mixture is a slurry, and I'm getting inconsistent yields. Why is this happening and how can I fix it?

  • Answer: The heterogeneity of your reaction is likely the cause of the poor reproducibility. In this case, both the this compound and the inorganic base (potassium carbonate) may have limited solubility in acetone.

    • Improve Solubilization of the Phenol: As with the previous issue, gentle heating or the use of a co-solvent can help dissolve the this compound.

    • Address the Base Solubility: Potassium carbonate has low solubility in acetone. To improve this, you can:

      • Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the carbonate anion from the solid phase into the organic phase, facilitating the deprotonation of the phenol.

      • Switch to a More Soluble Base: Consider using an organic base that is more soluble in your reaction solvent, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). However, ensure the chosen base is strong enough to deprotonate the phenol.

      • Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO will increase the solubility of both the phenol and the inorganic base.

    • Increase Stirring Efficiency: In a heterogeneous reaction, vigorous stirring is crucial to maximize the surface area contact between the reactants.

Issue 3: After adding a base, a precipitate forms and the reaction stalls.

  • Question: I am deprotonating this compound with sodium hydride (NaH) in THF, and a thick precipitate forms, making stirring difficult and seemingly stopping the reaction. What is happening?

  • Answer: The precipitate is likely the sodium phenoxide salt of your starting material, which can be poorly soluble in THF. This can encapsulate the unreacted starting material and prevent the reaction from proceeding.

    • Add a Polar Co-solvent: Adding a small amount of a more polar aprotic solvent like DMF or DMSO can help to solvate the phenoxide salt and keep it in solution.

    • Increase the Reaction Volume: Diluting the reaction mixture with more THF can sometimes prevent the precipitate from becoming too thick to stir.

    • Use a Different Base/Solvent Combination: Consider using a base that forms a more soluble salt in your chosen solvent, or switch to a solvent that better solubilizes the phenoxide. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as a base might yield a more soluble potassium phenoxide.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for determining the qualitative solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is insoluble at room temperature, gently warm the test tube and observe if the solubility increases. Note any changes upon cooling.

  • Record your observations for each solvent.

Protocol 2: Improving Solubility using a Co-solvent

This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound for a chemical reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene)

  • Co-solvent (e.g., DMF or ethanol)

  • Reaction flask and magnetic stirrer

Procedure:

  • To the reaction flask, add the this compound and the primary reaction solvent.

  • Begin stirring the mixture at room temperature.

  • Slowly add the co-solvent dropwise while observing the mixture.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Note the volume of co-solvent required. It is generally advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the reaction conditions.

  • Proceed with the addition of other reagents as per your reaction protocol.

Protocol 3: Improving Solubility by pH Adjustment (for aqueous solutions)

This protocol describes how to increase the solubility of this compound in an aqueous medium by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • Aqueous base solution (e.g., 1 M NaOH)

  • pH meter or pH paper

  • Beaker and magnetic stirrer

Procedure:

  • Create a slurry of this compound in deionized water in a beaker with a magnetic stir bar.

  • Begin stirring the slurry.

  • Slowly add the aqueous base solution dropwise to the slurry.

  • Monitor the pH of the solution as you add the base.

  • Observe the dissolution of the solid. As the pH increases above the pKa of the phenol (around 6.92), the solid should begin to dissolve as the phenoxide salt is formed.

  • Continue adding the base until the solid is completely dissolved. Note the final pH of the solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_decision Decision cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent agitate Vortex/Stir add_solvent->agitate observe Observe agitate->observe is_soluble Soluble? observe->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No

Caption: Experimental workflow for assessing the solubility of this compound before a reaction.

Caption: A logical workflow for troubleshooting poor solubility of this compound in a reaction.

References

Technical Support Center: Scale-Up of Reactions Involving 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluorophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during the scale-up of chemical reactions.

I. General Handling and Safety

This section covers essential safety precautions and handling procedures for this compound, with a focus on larger-scale operations.

Question: What are the primary safety concerns when handling bulk quantities of this compound?

Answer: When handling bulk quantities of this compound, it is crucial to be aware of the following hazards:

  • Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.

  • Irritation: It can cause severe skin and eye irritation.

  • Reactivity: As a substituted phenol, it can undergo vigorous or exothermic reactions, particularly with strong oxidizing agents or bases.

For large-scale handling, a comprehensive safety assessment should be conducted, and appropriate personal protective equipment (PPE) must be used. This includes, but is not limited to, chemical-resistant gloves, coveralls, and respiratory protection, especially when there is a risk of dust or vapor generation. Ensure that emergency shower and eyewash stations are readily accessible.

Question: How should this compound be stored in larger quantities?

Answer: For larger quantities, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The containers should be tightly sealed to prevent moisture absorption and degradation. For extended storage, blanketing with an inert gas like nitrogen is recommended to protect the material from oxidation.

Storage ParameterRecommendation
Temperature 2-8 °C[1]
Atmosphere Inert (e.g., Nitrogen)
Container Tightly sealed, light-resistant
Incompatibilities Strong oxidizing agents, strong bases

II. Scale-Up of Bromination Reactions to Synthesize this compound

The synthesis of this compound often involves the bromination of 4-fluorophenol. Scaling up this reaction presents several challenges.

Question: The bromination of 4-fluorophenol is highly exothermic. How can this be managed on a larger scale?

Answer: Managing the exothermicity of the bromination of phenols is critical for safety and product quality at scale.[2] Key strategies include:

  • Controlled Reagent Addition: Add the brominating agent (e.g., bromine) slowly and sub-surface to the reaction mixture. This prevents localized high concentrations and allows for better heat dissipation.

  • Efficient Heat Removal: Utilize a reactor with a high heat transfer capacity. A jacketed reactor with a reliable cooling system is essential. The heat transfer coefficient of the reactor should be well-characterized.

  • Solvent Selection: Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure.

  • Real-time Monitoring: Employ in-situ temperature probes to monitor the reaction temperature continuously. Automated systems can be used to control the addition rate of the brominating agent based on the temperature profile.

Troubleshooting Guide: Runaway Reaction during Bromination

Symptom Potential Cause Immediate Action Preventative Measure
Rapid, uncontrolled temperature increaseAddition of brominating agent is too fast.Stop the addition of the brominating agent immediately.Implement a slower, controlled addition rate.
Inadequate cooling.Increase the flow of coolant to the reactor jacket.Ensure the cooling system is properly sized and functioning before starting the reaction.
Poor mixing leading to localized hotspots.Increase the agitation speed.Validate mixing efficiency at the intended scale.
Pressure buildup in the reactorFormation of gaseous byproducts (e.g., HBr).Vent the reactor to a scrubber system.Ensure the reactor is equipped with an appropriately sized and functioning pressure relief and scrubbing system.

Experimental Protocol: Scale-Up Synthesis of this compound

Caution: This reaction is exothermic and involves corrosive and toxic materials. It should only be performed by trained personnel in a well-ventilated area with appropriate safety measures in place.

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • Bromine (2.1 equiv)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Charge the reactor with 4-fluorophenol and the solvent.

  • Cool the mixture to 0-5 °C with agitation.

  • Slowly add the bromine dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC or GC).

  • Quench the reaction by adding a solution of sodium bisulfite to neutralize any excess bromine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or distillation.

Logical Workflow for Managing Exothermic Bromination

ExothermicReactionManagement start Start Bromination Scale-Up pre_reaction_check Pre-Reaction Checks: - Cooling System Active - Scrubber Operational - Emergency Quench Ready start->pre_reaction_check slow_addition Slow, Controlled Addition of Bromine pre_reaction_check->slow_addition monitoring Continuous Temperature Monitoring slow_addition->monitoring temp_ok Temperature Stable? monitoring->temp_ok increase_cooling Increase Cooling/Slow Addition temp_ok->increase_cooling No continue_reaction Continue Reaction temp_ok->continue_reaction Yes increase_cooling->monitoring workup Reaction Complete -> Quench and Work-up continue_reaction->workup end End workup->end

Caption: Workflow for managing exothermic bromination reactions.

III. Scale-Up of Suzuki-Miyaura Coupling Reactions

This compound is a useful building block for creating more complex molecules via cross-coupling reactions like the Suzuki-Miyaura coupling.

Question: What are the common challenges when scaling up a Suzuki-Miyaura coupling reaction with this compound?

Answer: Scaling up Suzuki-Miyaura coupling reactions can present several challenges:[3][4]

  • Catalyst Activity and Lifetime: The palladium catalyst can be sensitive to air and impurities, leading to deactivation. At a larger scale, ensuring anaerobic conditions and using high-purity reagents is critical.

  • Mixing and Mass Transfer: In multiphase reactions (e.g., with an aqueous base), efficient mixing is crucial for good mass transfer between the phases. Poor mixing can lead to slow reaction rates and incomplete conversion.

  • Product Isolation and Purification: Removing the palladium catalyst and other reaction byproducts from the final product can be more challenging at a larger scale.

  • Reproducibility: Minor variations in raw material quality, solvent purity, or reaction conditions can have a more significant impact on the outcome of a large-scale reaction.

Troubleshooting Guide: Low Yield in a Scaled-Up Suzuki-Miyaura Coupling

Symptom Potential Cause Troubleshooting Step
Incomplete conversion of starting materialCatalyst deactivationEnsure rigorous degassing of solvents and inerting of the reactor. Check the quality of the catalyst and reagents.
Insufficient mixingIncrease agitation speed. Consider a different impeller design for better phase mixing.
Incorrect reaction temperatureVerify the internal temperature of the reactor. At higher altitudes, the boiling point of the solvent may be lower, requiring a pressurized reactor to achieve the desired temperature.[3]
Formation of significant byproductsSide reactions due to high temperature or prolonged reaction timeOptimize the reaction temperature and time. Monitor the reaction progress closely to avoid over-reaction.
Impurities in starting materials or reagentsAnalyze all raw materials for purity before use.

Data Presentation: Lab-Scale vs. Scale-Up Suzuki-Miyaura Parameters

Parameter Lab-Scale (Typical) Scale-Up Consideration
Catalyst Loading 1-5 mol%May need to be optimized. Lower loading is economically desirable but may require longer reaction times.
Solvent Volume 10-20 mL/gLower solvent volumes are preferred for better throughput, but this can affect solubility and mixing.
Agitation Magnetic stirringMechanical stirring is required. Tip speed and power per volume are key scale-up parameters.
Heating Heating mantleJacketed reactor with precise temperature control.
Inerting Balloon/bubblerSparging with an inert gas and maintaining a positive pressure.

Experimental Protocol: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Charge the reactor with this compound, arylboronic acid, and the base under an inert atmosphere.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, cool the reaction mixture.

  • Perform an aqueous workup to remove the base and inorganic salts.

  • If necessary, treat the organic phase with a palladium scavenger to reduce residual palladium levels.

  • Isolate the crude product by concentrating the organic phase.

  • Purify the product by crystallization.

IV. Crystallization and Purification

Obtaining the final product with the desired purity and physical properties is a critical step in any chemical synthesis, especially in the pharmaceutical industry.

Question: What are the key considerations for the crystallization of a this compound derivative on a large scale?

Answer: Key considerations for large-scale crystallization include:[5][6][7]

  • Solvent Selection: The chosen solvent system should provide good solubility at higher temperatures and low solubility at lower temperatures to ensure a good yield. The solvent should also be safe and environmentally acceptable for large-scale use.

  • Control of Supersaturation: Supersaturation is the driving force for crystallization. It should be generated at a controlled rate to avoid spontaneous nucleation, which can lead to small, impure crystals.

  • Seeding: Using seed crystals of the desired polymorphic form is crucial for controlling the crystal form and size distribution of the final product.

  • Agitation: The agitation rate can affect crystal size, shape, and agglomeration. It needs to be carefully controlled to ensure good mixing without causing excessive crystal breakage.

  • Cooling Profile: A controlled cooling profile is essential for consistent crystal growth and to avoid the formation of fine particles or the inclusion of impurities.

Troubleshooting Guide: Poor Crystal Quality in a Scaled-Up Crystallization

Symptom Potential Cause Troubleshooting Step
Formation of fine needles or small particlesHigh level of supersaturation leading to rapid nucleationReduce the rate of cooling or antisolvent addition. Implement a seeding strategy.
Inappropriate solvent systemScreen for alternative solvent systems that favor the growth of larger crystals.
Oily product or failure to crystallizeImpurities inhibiting crystallizationAnalyze the crude product for impurities and consider an additional purification step before crystallization.
Incorrect solvent composition or temperatureVerify the solvent composition and ensure the temperature is appropriate for crystallization.
Inconsistent crystal form (polymorphism)Uncontrolled nucleationImplement a robust seeding protocol with the desired polymorph.
Solvent-mediated transformationCharacterize the polymorphic behavior in the chosen solvent system and define a stable operating window.

Logical Workflow for Troubleshooting Crystallization Issues

CrystallizationTroubleshooting start Poor Crystal Quality Observed check_purity Analyze Crude Purity (HPLC, GC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_further Implement Additional Purification Step purity_ok->purify_further No check_process_params Review Crystallization Parameters: - Cooling Rate - Agitation Speed - Seeding Protocol purity_ok->check_process_params Yes purify_further->start params_ok Parameters in Spec? check_process_params->params_ok adjust_params Adjust Process Parameters: - Slower Cooling - Optimize Agitation - Refine Seeding params_ok->adjust_params No check_solvent Evaluate Solvent System params_ok->check_solvent Yes adjust_params->start solvent_ok Solvent System Optimal? check_solvent->solvent_ok rescreen_solvents Screen for New Solvent Systems solvent_ok->rescreen_solvents No end Improved Crystal Quality solvent_ok->end Yes rescreen_solvents->start

References

Validation & Comparative

A Comparative Guide to 2,6-Dibromo-4-fluorophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the design of novel therapeutics and agrochemicals. Halogenated phenols, a diverse class of compounds, offer a versatile scaffold for modulation of physicochemical and biological properties. This guide provides a detailed comparison of 2,6-Dibromo-4-fluorophenol with other selected halogenated phenols, supported by available experimental data. It aims to serve as a resource for informed decision-making in research and development.

Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the phenol ring are substituted by halogens. This substitution significantly influences the compound's acidity, lipophilicity, metabolic stability, and biological activity, making them valuable intermediates in organic synthesis.[1][2] this compound, with its unique substitution pattern, is a key building block in the synthesis of pharmaceuticals, particularly antimicrobial agents, and agrochemicals.[3] Its bromine and fluorine substituents are known to enhance biological activity and stability.[3]

Physicochemical Properties: A Comparative Overview

The nature and position of halogen substituents on the phenolic ring dictate the physicochemical properties of these compounds, which in turn affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical properties of this compound and a selection of other halogenated phenols for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
This compound C₆H₃Br₂FO269.8955-57219.5 ± 35.06.92 ± 0.23~3.5
2,4-DifluorophenolC₆H₄F₂O130.0922.4145.78.72~2.1
2,4-DichlorophenolC₆H₄Cl₂O163.0042-452107.85-7.93.06
2,6-DichlorophenolC₆H₄Cl₂O163.0065-67219-2206.783.00
2,4-DibromophenolC₆H₄Br₂O251.9037-402347.803.44
2,6-DibromophenolC₆H₄Br₂O251.9056-58255-2566.643.40
4-FluorophenolC₆H₅FO112.1045-481859.811.83
4-ChlorophenolC₆H₅ClO128.5642-452209.18-9.412.39
4-BromophenolC₆H₅BrO173.0161-64235-2389.342.59

Note: Some values are predicted and should be considered as estimates. The LogP values are estimations based on chemical structure.

Biological Activity: A Comparative Analysis

Halogenated phenols exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, enzyme inhibitory, and cytotoxic effects. The type, number, and position of halogen atoms are critical determinants of their potency and selectivity.

Antimicrobial and Antifungal Activity

Halogenated phenols are known for their ability to disrupt microbial cell membranes and denature proteins.[4] While comprehensive comparative data for this compound is limited, studies on various brominated phenols demonstrate their potential as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Bromophenol DerivativesStaphylococcus aureus12 - 140[5]
Staphylococcus epidermidis35[5]
Candida albicans12.5 - 25[6]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneStaphylococcus epidermidis INA 0125416[1]
Enzyme Inhibition

Derivatives of halogenated phenols have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in drug discovery for neurodegenerative diseases and other conditions, respectively. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Compound Class/DerivativeEnzymeIC50 / KiReference
Bromophenol-containing Schiff basesAcetylcholinesterase (AChE)Ki values reported[7]
Novel bromophenol derivativesCarbonic Anhydrase I (hCA I)Ki: 2.53 - 25.67 nM
Carbonic Anhydrase II (hCA II)Ki: 1.63 - 15.05 nM
Acetylcholinesterase (AChE)Ki: 6.54 - 24.86 nM
Cytotoxicity

The cytotoxic effects of halogenated phenols against cancer cell lines are of significant interest. The MTT assay is a common method to assess cell viability and determine the IC50 value of a compound. While direct cytotoxic data for this compound is scarce in the provided results, studies on structurally related bromophenol derivatives indicate their potential as anticancer agents. For instance, Schiff base derivatives of bromophenols have shown significant activity against various cancer cell lines.[7]

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenols is intrinsically linked to their chemical structure. Key SAR observations include:

  • Nature of Halogen: The type of halogen influences lipophilicity and electronic effects. Fluorine can enhance metabolic stability and binding affinity, while bromine often contributes to increased potency.[2]

  • Position of Halogens: The substitution pattern on the phenolic ring is crucial for activity. For example, di-halogenation at the 2 and 6 positions can significantly impact the acidity and steric hindrance around the hydroxyl group, affecting receptor binding.

  • Number of Halogens: Increasing the number of halogen substituents can enhance biological activity, but may also increase toxicity.

SAR_Halogenated_Phenols cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties Structure Halogenated Phenol Halogen Halogen Type (F, Cl, Br, I) Structure->Halogen influences Position Substitution Pattern (ortho, meta, para) Structure->Position influences Number Number of Halogens Structure->Number influences Properties Properties Halogen->Properties determines Position->Properties determines Number->Properties determines pKa Acidity (pKa) Properties->pKa LogP Lipophilicity (LogP) Properties->LogP Activity Biological Activity (Antimicrobial, Enzyme Inhibition, etc.) Properties->Activity MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with test compound (various concentrations) adhere->treat_cells incubate_compound Incubate for 24-72 hours treat_cells->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze end End analyze->end Apoptosis_Pathway cluster_cell Cancer Cell HalogenatedPhenol Halogenated Phenol (e.g., 2,4-Dichlorophenol) Mitochondrion Mitochondrion HalogenatedPhenol->Mitochondrion induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-fluorophenol and 2,6-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2,6-Dibromo-4-fluorophenol and 2,6-Dichloro-4-fluorophenol. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document leverages established principles of physical organic chemistry and available data on analogous halogenated phenols to provide a robust predictive analysis of their relative reactivity in key chemical transformations.

Introduction

This compound and 2,6-dichloro-4-fluorophenol are valuable halogenated building blocks in medicinal chemistry and materials science.[1] The nature of the halogen substituents at the ortho positions significantly influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group, thereby dictating their reactivity in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution. Understanding these reactivity differences is crucial for designing efficient synthetic routes and for the rational design of molecules with desired biological or material properties.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its reactivity. The acidity (pKa) and the electronic effects of the substituents are particularly important. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[2] For halogens, the inductive effect generally outweighs the resonance effect and weakens down the group (F > Cl > Br > I), while the resonance effect is most significant for fluorine.

PropertyThis compound2,6-Dichloro-4-fluorophenolJustification for Comparison
Molecular Weight 269.90 g/mol [1]181.00 g/mol (Calculated)Influences reaction stoichiometry and product yield calculations.
Predicted pKa ~6.5~7.0Based on the stronger inductive effect of chlorine compared to bromine, 2,6-dichlorophenol (pKa 6.8) is slightly less acidic than 2,6-dibromophenol (pKa 6.67). The additional fluorine at the para position will further increase the acidity of both compounds. The stronger electron-withdrawing nature of the two bromine atoms is expected to make the dibromo-compound slightly more acidic.
Electronic Effects Stronger -I effect from ortho-bromine atoms compared to chlorine.Weaker -I effect from ortho-chlorine atoms compared to bromine.The electronegativity order is F > Cl > Br. However, the overall inductive effect is a combination of electronegativity and bond length. For ortho-disubstituted phenols, the combined inductive pull of the two halogens is a dominant factor.

Reactivity Comparison

The primary differences in reactivity between this compound and 2,6-Dichloro-4-fluorophenol will manifest in reactions involving the aromatic ring and the phenolic hydroxyl group.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution (EAS).[3] However, in these compounds, the ortho positions are blocked by the halogen atoms. Therefore, electrophilic substitution is directed to the positions meta to the hydroxyl group (positions 3 and 5), which are also ortho to the fluorine atom. The overall rate of EAS will be influenced by the deactivating effect of the three halogen substituents.

Prediction: 2,6-Dichloro-4-fluorophenol is expected to be more reactive towards electrophiles than this compound.

Reasoning: Chlorine is more electronegative than bromine, but the larger size and greater polarizability of bromine can lead to stronger deactivation of the aromatic ring towards electrophilic attack. The electron-withdrawing inductive effect of two bromine atoms will be greater than that of two chlorine atoms, making the aromatic ring of the dibromo compound more electron-deficient and thus less susceptible to attack by electrophiles.

A logical workflow for comparing reactivity in an electrophilic substitution reaction, such as nitration, is depicted below.

cluster_0 Reactivity Comparison Workflow A Starting Phenols B This compound A->B C 2,6-Dichloro-4-fluorophenol A->C D Electrophilic Aromatic Substitution (e.g., Nitration) B->D C->D E Predicted Outcome D->E F 2,6-Dichloro-4-fluorophenol is more reactive E->F Higher Rate G This compound is less reactive E->G Lower Rate

Caption: Workflow for comparing electrophilic substitution reactivity.

Nucleophilic Aromatic Substitution

The ortho- and para-halogens on a phenol ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups in the ortho or para positions.[3][4] In the case of 2,6-dihalo-4-fluorophenols, the halogens at positions 2 and 6 are not strongly activated for SNAr. However, reactions at the carbon bearing the fluorine atom (position 4) could be considered, although this would require harsh conditions.

A more relevant reaction is the substitution of the ortho-halogens after conversion of the hydroxyl group to a more strongly activating group or under specific catalytic conditions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-halogen bond is cleaved.

Prediction: The C-Br bond in this compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond in 2,6-Dichloro-4-fluorophenol.

Reasoning: The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. In the oxidative addition step of the catalytic cycle, the C-Br bond is more readily cleaved by the palladium catalyst.

The signaling pathway below illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity difference between the C-Br and C-Cl bonds is most pronounced.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

Objective: To compare the rate of nitration of this compound and 2,6-Dichloro-4-fluorophenol.

Materials:

  • This compound

  • 2,6-Dichloro-4-fluorophenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bars

  • Ice bath

  • Separatory funnel

  • Round bottom flasks

Procedure:

  • In two separate round bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 2,6-Dichloro-4-fluorophenol in 10 mL of dichloromethane.

  • Cool both flasks to 0 °C in an ice bath with stirring.

  • Slowly add a nitrating mixture (prepared by adding 1.0 mmol of nitric acid to 1 mL of cold sulfuric acid) dropwise to each flask over 5 minutes.

  • Stir the reactions at 0 °C and monitor the progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by GC-MS.

  • After the reaction is complete (or after a set time), quench the reaction by slowly adding 10 mL of cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product mixture to determine the conversion and yield of the nitrated product.

Protocol 2: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of this compound and 2,6-Dichloro-4-fluorophenol in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2,6-Dichloro-4-fluorophenol

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flasks and inert gas line (Argon or Nitrogen)

Procedure:

  • In two separate Schlenk flasks, add 1.0 mmol of the respective halogenated phenol, 1.2 mmol of phenylboronic acid, and 2.0 mmol of potassium carbonate.

  • Evacuate and backfill each flask with an inert gas three times.

  • To each flask, add 0.02 mmol of palladium(II) acetate and 0.08 mmol of triphenylphosphine.

  • Under a positive flow of inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to each flask.

  • Heat the reaction mixtures to 90 °C and stir. Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Compare the reaction times and isolated yields of the coupled products.

Conclusion

Based on fundamental principles of organic chemistry, 2,6-dichloro-4-fluorophenol is predicted to be more reactive in electrophilic aromatic substitution reactions, while this compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a framework for validating these predictions and quantifying the reactivity differences. This understanding is essential for the strategic use of these important building blocks in the synthesis of novel compounds for pharmaceutical and material science applications.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,6-Dibromo-4-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, halogenated phenols, particularly 2,6-Dibromo-4-fluorophenol derivatives, are emerging as a promising class of compounds with a diverse range of biological activities. This guide offers a comprehensive comparison of the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, supported by available experimental data. Designed for researchers, scientists, and drug development professionals, this document provides a structured overview of their performance against alternative compounds, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity: A Promising Frontier in Oncology

Derivatives of this compound are being actively investigated for their potential as cytotoxic agents against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Comparative Anticancer Potency

The cytotoxic effects of bromophenol derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific data for this compound derivatives is still emerging, studies on structurally related bromophenol compounds, such as Schiff base derivatives, provide valuable insights into their potential efficacy. For a comparative perspective, the IC50 values of standard chemotherapeutic agents are also presented.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Bromophenol Schiff Bases (General) HeLa (Cervical Cancer)1.47 - 4.12[1]Cisplatin~32.38[1]
MCF-7 (Breast Cancer)5.95 - 45.39[1]5-Fluorouracil~6.44[1]
HepG2 (Liver Cancer)9.07 - 73.69[1][2]5-Fluorouracil~6.44[1]
A549 (Lung Cancer)-Methotrexate~26.93[3]
Benzimidazole Derivative (se-182) HepG2 (Liver Cancer)15.58Cisplatin37.32
A549 (Lung Cancer)15.80--
Phosphomolybdate Hybrid (1) HepG2 (Liver Cancer)33.79Methotrexate42.03[3]
A549 (Lung Cancer)25.17Methotrexate26.93[3]
MCF-7 (Breast Cancer)32.11Methotrexate49.79[3]

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and serves as a comparative baseline.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathway: Caspase-Mediated Apoptosis

Phenolic compounds, including bromophenol derivatives, are known to induce apoptosis in cancer cells through the activation of the caspase cascade.[4] This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3 and caspase-9.[4][5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Recruitment & Dimerization Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cellular Dismantling 2_6_Dibromo_4_fluorophenol This compound Derivative 2_6_Dibromo_4_fluorophenol->Mitochondrion Induces Stress G start Start prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds. Its application in the synthesis of complex biaryl structures, particularly those derived from sterically hindered substrates like 2,6-Dibromo-4-fluorophenol, is of significant interest in the development of pharmaceuticals and functional materials. The substitution pattern of this compound, featuring two ortho-bromo substituents, presents a considerable steric challenge, making the choice of an appropriate catalyst system paramount for achieving high yields and reaction efficiency.

This guide provides a comparative analysis of three distinct palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. The performance of a classical catalyst, a modern bulky phosphine ligand-based system, and a robust N-heterocyclic carbene (NHC) pre-catalyst are compared to provide a framework for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of the Suzuki-Miyaura coupling of the sterically hindered this compound is highly dependent on the chosen catalyst system. The following table summarizes the performance of three representative palladium-based catalysts for the mono-arylation reaction with phenylboronic acid. The data is compiled based on typical outcomes for structurally analogous, sterically hindered di-ortho-substituted aryl bromides.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst 1: Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O10012-18~60-75
Catalyst 2: Pd(OAc)₂ / SPhosPhenylboronic AcidK₃PO₄Toluene/H₂O1008-12>90
Catalyst 3: PEPPSI™-IPrPhenylboronic AcidK₂CO₃t-Amyl Alcohol804-8>95

Note: The yields presented are estimates based on literature reports for analogous sterically hindered substrates and may vary depending on the specific reaction conditions and the purity of reagents.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound using the compared catalyst systems are provided below. These protocols are designed for a 1.0 mmol scale reaction.

Protocol 1: Classical Suzuki Coupling using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst. While reliable for a range of substrates, its efficiency can be limited with sterically demanding partners.

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • 1,4-Dioxane (8 mL), degassed

  • Water (2 mL), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Coupling using Pd(OAc)₂ / SPhos

This system utilizes a bulky and electron-rich phosphine ligand (SPhos), which is known to be highly effective for sterically demanding substrates by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (8 mL), degassed

  • Water (2 mL), degassed

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add degassed toluene and stir for 10 minutes to pre-form the catalyst.

  • To this mixture, add this compound, phenylboronic acid, and potassium phosphate.

  • Add degassed water to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Robust Coupling using PEPPSI™-IPr Catalyst

The PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd-NHC pre-catalyst that offers high activity and broad applicability, especially for challenging substrates.[1]

Materials:

  • This compound (1.0 mmol, 269 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • PEPPSI™-IPr ([(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium(II) dichloride) (0.02 mmol, 13.6 mg, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)

  • t-Amyl alcohol (10 mL), degassed

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, phenylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.

  • Add degassed t-amyl alcohol.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reactants Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System (e.g., Pd(OAc)₂ / SPhos) reactants->catalyst solvent Add Degassed Solvent (e.g., Toluene/H₂O) catalyst->solvent heat Heat and Stir (e.g., 100°C, 8-12h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 2-Aryl-6-bromo-4-fluorophenol purify->product

Caption: A generalized experimental workflow for the Suzuki coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)(Br)L₂ pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_oad->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arbr Ar-Br arboh Ar'B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Validation of 2,6-Dibromo-4-fluorophenol as a Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex, biologically active molecules. Among these, halogenated phenols serve as versatile synthons, offering multiple points for chemical modification. This guide provides a comprehensive validation of 2,6-Dibromo-4-fluorophenol, comparing its performance in key synthetic reactions with viable alternatives and highlighting its role in the synthesis of targeted therapeutics, such as the BRAF inhibitor Dabrafenib.

Performance Comparison of Dihalogenated Phenols in Cross-Coupling Reactions

The reactivity of 2,6-dihalogenated phenols in palladium-catalyzed cross-coupling reactions is a critical factor in their utility as synthons. The nature of the halogen atom significantly influences the ease of oxidative addition to the palladium catalyst, a key step in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is a crucial consideration when selecting a synthon for a specific synthetic route, balancing reactivity with cost and availability.

While direct, side-by-side comparative studies for 2,6-dihalo-4-fluorophenols are not extensively documented, the established principles of organic chemistry and available data for related structures allow for a clear performance assessment. 2,6-diiodophenols, while highly reactive, are often more expensive and less stable. Conversely, 2,6-dichlorophenols are cost-effective but may require more forcing reaction conditions and specialized catalyst systems to achieve high yields.[1] this compound, therefore, represents a strategic balance of good reactivity and accessibility.

Table 1: Comparative Performance of 2,6-Dihalogenated Phenols in Suzuki-Miyaura Coupling

Synthon AlternativeRelative ReactivityTypical Catalyst SystemReaction ConditionsExpected YieldKey Considerations
This compound High Pd(PPh₃)₄, Pd(dppf)Cl₂Mild to moderate (e.g., 80-100 °C)Good to ExcellentOptimal balance of reactivity and stability.
2,6-Diiodo-4-fluorophenolVery HighStandard Pd catalystsVery mild (e.g., Room Temp to 60 °C)ExcellentHigher cost, potential for side reactions due to high reactivity.
2,6-Dichloro-4-fluorophenolModerateBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)More forcing (e.g., >100 °C)Variable to GoodLower cost, requires more robust catalyst systems.[1]

Application in the Synthesis of Dabrafenib, a BRAF V600E Inhibitor

A prominent example validating this compound as a critical synthon is its use in the synthesis of Dabrafenib (GSK2118436), a potent inhibitor of the BRAFV600E kinase, which is a key driver in many melanomas. The synthesis of a key intermediate for Dabrafenib involves a selective reaction at one of the bromine atoms of this compound.

The following diagram illustrates a generalized experimental workflow for the initial steps in a potential synthetic route towards Dabrafenib, starting from this compound.

G cluster_start Starting Materials cluster_reaction O-Alkylation cluster_workup Workup & Purification cluster_product Intermediate Product A This compound D Reaction Vessel (Solvent: e.g., Acetone) A->D B Alkylating Agent (e.g., Ethyl bromoacetate) B->D C Base (e.g., K₂CO₃) C->D E Filtration D->E Reaction Quench F Extraction E->F G Column Chromatography F->G H Ethyl 2-(2,6-dibromo-4-fluorophenoxy)acetate G->H Isolation

A generalized workflow for the synthesis of a Dabrafenib precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,6-dibromo-4-fluorophenoxy)acetate

This protocol describes the O-alkylation of this compound, a key step in the synthesis of a Dabrafenib intermediate.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask, add this compound, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Ethyl 2-(2,6-dibromo-4-fluorophenoxy)acetate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of a 2,6-dihalogenated phenol with an arylboronic acid.

Materials:

  • 2,6-Dihalogenated phenol (e.g., this compound) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, dissolve the 2,6-dihalogenated phenol, arylboronic acid, and base in the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

The MAPK/ERK Signaling Pathway: The Target of Dabrafenib

Dabrafenib functions by inhibiting the mutated BRAF kinase, a critical component of the MAPK/ERK signaling pathway. This pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, driving cellular processes such as proliferation, differentiation, and survival.[2] In many cancers, mutations in proteins like BRAF cause this pathway to become constitutively active, leading to uncontrolled cell growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Conclusion

This compound is a highly valuable and validated synthon in medicinal chemistry. Its balanced reactivity, stemming from the two bromine atoms, makes it an excellent substrate for a variety of cross-coupling reactions crucial for the construction of complex molecular architectures. The fluorine substitution further provides a desirable feature for modulating the pharmacokinetic properties of the final drug candidate. Its successful application in the synthesis of important therapeutics like Dabrafenib underscores its significance and reliability for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Comparison of 2,6-Dibromo-4-fluorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2,6-Dibromo-4-fluorophenol and its constitutional isomers is crucial for researchers in drug development and chemical synthesis to ensure correct structural identification and purity assessment. This guide provides a comparative overview of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and predicted spectral information.

Distinguishing between the various isomers of dibromo-fluorophenol is essential, as their chemical and physical properties can differ significantly, impacting their reactivity and biological activity. This guide focuses on providing a clear, data-driven comparison to aid in the unambiguous identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. Due to the limited availability of experimental data for all isomers, predicted values from spectroscopic software and data from structurally similar compounds have been included to provide a comprehensive comparison.

¹H NMR Spectroscopy Data (Predicted in CDCl₃)
CompoundAr-H Chemical Shifts (ppm)OH Chemical Shift (ppm)
This compound ~ 7.3 (s, 2H)~ 5.5-6.0 (br s, 1H)
2,4-Dibromo-6-fluorophenol ~ 7.5 (d, 1H), ~ 7.2 (d, 1H)~ 5.5-6.0 (br s, 1H)
3,5-Dibromo-2-fluorophenol ~ 7.1 (d, 1H), ~ 6.9 (d, 1H)~ 5.5-6.0 (br s, 1H)
2,5-Dibromo-4-fluorophenol ~ 7.6 (s, 1H), ~ 7.0 (s, 1H)~ 5.5-6.0 (br s, 1H)

Note: Predicted chemical shifts can vary. The key differentiator is the splitting pattern and the number of distinct aromatic proton signals.

¹³C NMR Spectroscopy Data (Predicted in CDCl₃)
CompoundC-O (ppm)C-F (ppm)C-Br (ppm)Other Ar-C (ppm)
This compound ~ 150~ 158 (d)~ 110~ 125 (d)
2,4-Dibromo-6-fluorophenol ~ 148 (d)~ 155 (d)~ 112, ~115~ 128, ~130
3,5-Dibromo-2-fluorophenol ~ 145 (d)~ 159 (d)~ 108, ~110~ 120, ~125
2,5-Dibromo-4-fluorophenol ~ 152~ 157 (d)~ 112, ~118~ 120, ~130

Note: (d) indicates a doublet due to C-F coupling. The positions of the carbons bearing bromine and the carbon bearing the hydroxyl group are key distinguishing features.

IR Spectroscopy Data (Predicted)
CompoundO-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound ~ 3550 (broad)~ 1230~ 600-550~ 1600, 1480
2,4-Dibromo-6-fluorophenol ~ 3550 (broad)~ 1250~ 600-550~ 1580, 1470
3,5-Dibromo-2-fluorophenol ~ 3550 (broad)~ 1280~ 600-550~ 1590, 1460
2,5-Dibromo-4-fluorophenol ~ 3550 (broad)~ 1240~ 600-550~ 1595, 1475
Mass Spectrometry Data

All isomers of dibromo-fluorophenol have the same molecular weight and will exhibit a characteristic isotopic pattern for two bromine atoms. The molecular ion region will show three peaks in a ratio of approximately 1:2:1 (M, M+2, M+4).

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
Dibromo-fluorophenol Isomers C₆H₃Br₂FO~269.89 g/mol [M]⁺, [M-Br]⁺, [M-HBr]⁺, [M-CO]⁺

Note: While the molecular ion will be the same, the relative intensities of the fragment ions may differ slightly between isomers, although this is often not a reliable primary identification method without high-resolution mass spectrometry and fragmentation studies.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenol sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. A built-in press was used to apply firm, even pressure to ensure good contact between the sample and the crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The crystal was cleaned with isopropanol between measurements.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent such as dichloromethane was injected into the GC, which was equipped with a capillary column suitable for the separation of aromatic compounds. The GC oven temperature was programmed to ensure good separation. The outlet of the GC column was coupled to the ion source of a mass spectrometer. Mass spectra were obtained using electron impact (EI) ionization at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_Data_Acquisition 1. Data Acquisition cluster_Data_Analysis 2. Data Analysis cluster_Comparative_Analysis 3. Comparative Analysis cluster_Conclusion 4. Conclusion HNMR ¹H NMR Analyze_HNMR Analyze Chemical Shifts & Splitting Patterns HNMR->Analyze_HNMR CNMR ¹³C NMR Analyze_CNMR Analyze Chemical Shifts & C-F Coupling CNMR->Analyze_CNMR IR IR Spectroscopy Analyze_IR Analyze Functional Group & Fingerprint Regions IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze Molecular Ion & Fragmentation MS->Analyze_MS Compare_Spectra Compare Experimental & Predicted Data for All Isomers Analyze_HNMR->Compare_Spectra Analyze_CNMR->Compare_Spectra Analyze_IR->Compare_Spectra Analyze_MS->Compare_Spectra Identification Structural Identification of This compound Compare_Spectra->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

Efficacy of Bromophenol Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of various bromophenol derivatives as potential anticancer agents, supported by experimental data.

The quest for novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, bromophenol derivatives, a class of compounds often found in marine organisms, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. While specific data on 2,6-dibromo-4-fluorophenol derivatives remains nascent, a broader examination of structurally related bromophenol compounds provides valuable insights into their anticancer efficacy and mechanisms of action. This guide offers a comparative analysis of these derivatives, presenting experimental data, detailing methodologies, and visualizing key cellular pathways to aid researchers and drug development professionals in this promising area of study.

Comparative Anticancer Activity of Bromophenol Derivatives

The cytotoxic potential of various bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this assessment. The following tables summarize the IC50 values for several classes of bromophenol derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Schiff Base Analogs

Compound ClassHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)1.47 - 4.125.95 - 45.399.07 - 73.6912.83
Cisplatin (Reference Drug)-32.38--
5-Fluorouracil (Reference Drug)--6.44-

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and is intended for comparative purposes.

Table 2: In Vitro Anticancer Activity (IC50, µM) of Bromophenol-Indolin-2-one Derivatives

CompoundA549 (Lung)Bel7402 (Liver)HepG2 (Liver)HeLa (Cervical)HCT116 (Colon)
4g 1.89 ± 0.152.45 ± 0.213.12 ± 0.282.87 ± 0.252.11 ± 0.19
4h 2.03 ± 0.182.67 ± 0.243.45 ± 0.313.01 ± 0.272.34 ± 0.21
4i 1.76 ± 0.142.21 ± 0.192.98 ± 0.262.54 ± 0.221.98 ± 0.17
5h 3.15 ± 0.294.01 ± 0.364.87 ± 0.434.23 ± 0.383.56 ± 0.32
6d 2.54 ± 0.233.11 ± 0.283.98 ± 0.353.45 ± 0.312.87 ± 0.26
7a 2.21 ± 0.202.87 ± 0.263.54 ± 0.323.12 ± 0.282.45 ± 0.22
7b 2.01 ± 0.182.54 ± 0.233.21 ± 0.292.89 ±

Antimicrobial properties of compounds derived from 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antimicrobial Activity

The antimicrobial efficacy of bromophenol derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. Key metrics for this evaluation are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth, and the diameter of the zone of inhibition in agar diffusion assays.

A study on bromophenol derivatives synthesized from dihydroxyacetophenones revealed significant antibacterial activity, particularly against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA).[1] Notably, 3-bromo-2,6-dihydroxyacetophenone (Compound 2 in the study) exhibited strong activity against these strains.[1] In contrast, the tested compounds showed less effectiveness against the Gram-negative bacterium Pseudomonas aeruginosa (P. aeruginosa).[1]

Below is a summary of the antimicrobial activity of selected bromophenol derivatives compared to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Bromophenol Derivatives and Antibiotics [1]

Compound/AntibioticS. aureus (μg/mL)P. aeruginosa (μg/mL)
3,5-Dibromo-2,6-dihydroxyacetophenone24780
3-Bromo-2,6-dihydroxyacetophenone12780
3,5-Dibromo-2,4-dihydroxyacetophenone390780
Ampicillin10-
Tetracycline3070
Tobramycin2515

Table 2: Zone of Inhibition for Bromophenol Derivatives and Antibiotics [1]

Compound/AntibioticConcentration (μg)S. aureus (mm)MRSA (mm)P. aeruginosa (mm)
3,5-Dibromo-2,6-dihydroxyacetophenone2026282
3-Bromo-2,6-dihydroxyacetophenone2029301
3,5-Dibromo-2,4-dihydroxyacetophenone2012201
Ampicillin101618-
Tobramycin10151215
Tetracycline30141210

Beyond Direct Inhibition: Anti-Virulence Properties

In addition to direct antibacterial activity, certain bromophenol derivatives have demonstrated the ability to inhibit bacterial virulence factors, such as biofilm formation.[1] Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The inhibition of biofilm formation is a promising strategy to combat persistent infections. For instance, 3-bromo-2,6-dihydroxyacetophenone was shown to inhibit biofilm formation in both S. aureus and MRSA.[1]

Furthermore, some derivatives exhibited effects on virulence properties of P. aeruginosa, including pyocyanin production and swarming motility.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial properties of bromophenol derivatives.

Synthesis of Bromophenol Derivatives

A general procedure for the synthesis of bromophenol derivatives, such as those listed in the tables above, involves the bromination of a dihydroxyacetophenone precursor.[1]

  • Dissolution : One equivalent of the starting dihydroxyacetophenone is dissolved in anhydrous acetonitrile.[1]

  • Bromination : N-Bromosuccinimide, a brominating reagent, is added to the reaction mixture.[1]

  • Heating : The mixture is heated at 50°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[1]

  • Work-up : The solvent is removed under vacuum. Water is then added, and the product is extracted with ethyl acetate.[1]

  • Purification : The collected ethyl acetate layer is purified using column chromatography on silica gel to yield the desired brominated product.[1]

G cluster_synthesis Synthesis of Bromophenol Derivatives start Start: Dihydroxyacetophenone + Anhydrous Acetonitrile dissolution Dissolution start->dissolution bromination Add N-Bromosuccinimide dissolution->bromination heating Heat at 50°C (Monitor with TLC) bromination->heating workup Solvent Removal (in vacuo) + Water & Ethyl Acetate Extraction heating->workup purification Column Chromatography (Silica Gel) workup->purification end End: Purified Bromophenol Derivative purification->end

A flowchart illustrating the general synthesis protocol for bromophenol derivatives.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[1]

  • Inoculum Preparation : A suspension of the test microorganism is prepared in a nutrient broth and cultured overnight for 24 hours at 37°C.[1]

  • Plate Inoculation : The surface of an agar plate is uniformly inoculated with the microbial suspension.[1]

  • Well Creation : A hole with a diameter of 6 to 8 mm is aseptically punched into the agar.[1]

  • Compound Addition : A specific volume (e.g., 20 μL) of the test compound solution at a desired concentration is added to the well.[1]

  • Incubation : The plate is incubated under suitable conditions to allow for microbial growth and diffusion of the compound.

  • Measurement : The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured in millimeters.

G cluster_agar_diffusion Agar Well Diffusion Workflow start Start: Prepare Microbial Inoculum inoculate Inoculate Agar Plate start->inoculate create_well Create Well in Agar inoculate->create_well add_compound Add Test Compound to Well create_well->add_compound incubate Incubate Plate add_compound->incubate measure Measure Zone of Inhibition incubate->measure end End: Antimicrobial Activity Assessment measure->end

Workflow for the agar well diffusion antimicrobial susceptibility test.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

  • Serial Dilution : The test compound is serially diluted in a liquid growth medium within a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation : The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to facilitate microbial growth.

  • MIC Determination : The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the antimicrobial action of these specific bromophenol derivatives are not fully elucidated in the provided research, the activity of phenolic compounds, in general, is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or modulate cellular signaling pathways. Further research is necessary to uncover the specific molecular targets and mechanisms of action for the promising bromophenol derivatives discussed.

References

Comparative analysis of the synthesis of bromo-fluorophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of bromine and fluorine atoms into the phenol scaffold provides a powerful tool for modulating the physicochemical and biological properties of molecules. Bromo-fluorophenol isomers are key building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The regioselective synthesis of these isomers, however, presents unique challenges and necessitates a careful selection of synthetic strategies. This guide provides a comprehensive comparative analysis of the synthesis of various bromo-fluorophenol isomers, supported by experimental data and detailed methodologies, to aid researchers in navigating these complexities.

Comparative Synthesis Data

The following table summarizes key quantitative data for the synthesis of several bromo-fluorophenol isomers, highlighting the common synthetic approaches and their efficiencies.

IsomerStarting MaterialKey Reaction TypeReported Yield (%)Reported Purity (%)Reference
2-Bromo-3-fluorophenol3-FluorophenolOrtho-lithiation and bromination75 (overall)Not specified[1]
2-Bromo-4-fluorophenol4-FluorophenolElectrophilic Bromination9594 (by GC)[2]
2-Bromo-5-fluorophenol2-Bromo-5-fluoroanisoleDemethylation (BBr₃)Not specifiedNot specified[3]
2-Bromo-6-fluorophenol2-BromophenolElectrophilic Fluorination74Not specified[4]
3-Bromo-4-fluorophenol3-Bromo-4-fluorophenyl acetateHydrolysisNot specifiedNot specified[5]
4-Bromo-2-fluorophenol2-FluorophenolElectrophilic Bromination90Not specified[6][7]
4-Bromo-3-fluorophenol3-FluorophenolElectrophilic Bromination70Not specified[8]
5-Bromo-2-fluorophenol1-Bromo-4-fluorobenzeneLithiation, borylation, oxidation90Not specified[9]

Experimental Protocols

Detailed methodologies for the synthesis of key bromo-fluorophenol isomers are provided below. These protocols are based on reported literature and are intended to serve as a guide for laboratory synthesis.

Synthesis of 2-Bromo-4-fluorophenol via Electrophilic Bromination[2][10]

This protocol describes the direct bromination of 4-fluorophenol, a common and high-yielding method.

Materials:

  • 4-Fluorophenol

  • Dichloroethane

  • Bromine

  • Sodium sulfite

  • 10% Sodium hydroxide solution

  • 20% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

  • Separate the organic layer and wash it with a mixed alkaline solution (10% NaOH/20% NaHCO₃) to neutralize any remaining acids.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenol as a yellow liquid.

Synthesis of 4-Bromo-2-fluorophenol via Electrophilic Bromination[6][7]

This method details the bromination of 2-fluorophenol, where the hydroxyl group directs the bromination to the para position.

Materials:

  • 2-Fluorophenol

  • Dichloromethane

  • Bromine

  • Sodium bisulfite

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane in a flask cooled to approximately 3 °C in an ice bath.

  • Add 31.97 g (0.2 mol) of bromine to the stirred solution.

  • Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.

  • Pour the reaction mixture into 600 mL of water containing an excess of sodium bisulfite to quench unreacted bromine.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to yield 4-bromo-2-fluorophenol as a colorless oil.

Synthesis of 2-Bromo-3-fluorophenol via Ortho-lithiation[1]

This multi-step protocol is employed when direct bromination is not regioselective. It involves protection of the hydroxyl group, directed ortho-metalation, bromination, and deprotection.

Materials:

  • 3-Fluorophenol

  • Sodium hydride

  • Tetrahydrofuran (THF)

  • N,N-dimethylaminomethyl formate chloride

  • sec-Butyllithium

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane

  • Ethanol

  • Sodium hydroxide

  • 1M Hydrochloric acid

Procedure:

  • Protection: React 3-fluorophenol with sodium hydride and N,N-dimethylaminomethyl formate chloride in THF to protect the hydroxyl group. Purify the resulting 3-fluorophenyl N,N-diethylaminomethyl formate by column chromatography.

  • Ortho-lithiation and Bromination: In a nitrogen atmosphere at -78°C, treat the protected phenol with sec-butyllithium and TMEDA in anhydrous THF, followed by the addition of 1,2-dibromo-1,1,2,2-tetrachloroethane as the bromine source. This directs the bromine to the ortho position of the protected hydroxyl group. Purify the product, 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate, by column chromatography.

  • Deprotection: Dissolve the brominated intermediate in ethanol and heat under reflux with an excess of sodium hydroxide. After the reaction is complete, remove the ethanol, dissolve the residue in ether, and neutralize with 1M hydrochloric acid at 0°C. Extract the product with ether and purify by column chromatography to obtain 2-bromo-3-fluorophenol.

Synthesis Strategy and Regioselectivity

The synthesis of bromo-fluorophenol isomers is primarily governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. The regioselectivity of bromination is therefore a result of the interplay between these two substituents.

  • Direct Bromination: This is the most straightforward approach and is highly effective when the desired isomer can be obtained through the directing effects of the existing substituents. For example, in the synthesis of 2-bromo-4-fluorophenol from 4-fluorophenol, the para position is blocked by the fluorine atom, and the strongly activating hydroxyl group directs the incoming bromine to the ortho position with high selectivity.[10] Similarly, for the synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol, the hydroxyl group directs the bromine to the vacant and sterically accessible para position.[10]

  • Multi-step Synthesis: When direct bromination does not yield the desired isomer with high selectivity, a multi-step approach is necessary. This often involves:

    • Protection of the hydroxyl group: To prevent side reactions and to modify the directing effect of the oxygen substituent.

    • Directed ortho-metalation (DoM): A powerful technique where a directing group (often a protected hydroxyl group) facilitates the deprotonation of the adjacent ortho position by a strong base (e.g., an organolithium reagent). The resulting aryl lithium species can then be quenched with an electrophilic bromine source.

    • Halogen exchange or displacement: In some cases, a bromo or iodo substituent can be replaced by fluorine, or vice-versa, using specific fluorinating or brominating agents.

    • Sandmeyer-type reactions: Starting from a corresponding amino-fluorophenol, a diazonium salt can be formed and subsequently converted to the bromo-fluorophenol.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the synthesis of bromo-fluorophenol isomers and the logical relationships in selecting a synthetic strategy.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Select Fluorophenol Precursor Dissolve Dissolve in Appropriate Solvent Start->Dissolve Cool Cool Reaction Mixture Dissolve->Cool Add_Br Add Brominating Agent Cool->Add_Br Stir Stir at Controlled Temperature Add_Br->Stir Quench Quench Excess Bromine Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Caption: Generalized experimental workflow for the synthesis of bromo-fluorophenol isomers.

G cluster_start Initial Consideration cluster_analysis Regioselectivity Analysis cluster_strategy Synthetic Strategy cluster_multistep_options Multi-step Options Target Target Bromo-fluorophenol Isomer Directing_Effects Analyze Directing Effects of -OH and -F Target->Directing_Effects Direct_Possible Is Direct Bromination Regioselective? Directing_Effects->Direct_Possible Direct_Bromination Direct Electrophilic Bromination Direct_Possible->Direct_Bromination Yes Multi_Step Multi-step Synthesis Direct_Possible->Multi_Step No Protection Hydroxyl Protection Multi_Step->Protection Halex Halogen Exchange Multi_Step->Halex Sandmeyer Sandmeyer Reaction Multi_Step->Sandmeyer DoM Directed Ortho-Metalation Protection->DoM

References

In vitro evaluation of enzyme inhibition by 2,6-Dibromo-4-fluorophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro enzyme inhibitory potential of various bromophenol derivatives, offering insights for drug discovery and development. While specific data on 2,6-Dibromo-4-fluorophenol derivatives is emerging, this document summarizes the activities of structurally related bromophenols against key enzymatic targets. The information presented is collated from recent studies and serves as a valuable resource for researchers exploring the therapeutic applications of this class of compounds.

Comparative Enzyme Inhibition Data

Bromophenol derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. The following tables summarize the quantitative inhibition data (Kᵢ and IC₅₀ values) for different bromophenol derivatives against several key enzymes. This data provides a basis for comparing the potency and selectivity of these compounds.

Table 1: Inhibition of Cholinesterases by Bromophenol Derivatives

Compound ClassAcetylcholinesterase (AChE) Kᵢ (nM)Butyrylcholinesterase (BChE) Kᵢ (nM)
Bromophenol Derivatives (General)0.13 - 14.74[1]5.11 - 23.95[1]
Novel Bromophenol Derivatives (13-21)6.54 - 24.86[2]Not Reported

Table 2: Inhibition of Carbonic Anhydrases (CA) by Bromophenol Derivatives

Compound ClasshCA I Kᵢ (nM)hCA II Kᵢ (nM)
Novel Bromophenol Derivatives (18-21)2.53 - 25.67[2]1.63 - 15.05[2]
Brominated Derivatives (19-21) & Natural Bromophenols13,700 - 32,700[3]650 - 1,260[3]
Acetazolamide (Standard Inhibitor)36,200[3]Not Reported

Table 3: Inhibition of Carbohydrate-Metabolizing Enzymes by Bromophenol Derivatives

Compound Classα-Glucosidase Kᵢ (nM)α-Amylase IC₅₀ (nM)Aldose Reductase Kᵢ (µM)
Bromophenol Derivatives (General)63.96 - 206.78[1]9.63 - 91.47[4]0.05 - 1.13[4]
Bromophenol & Diarylmethanone Derivatives43.62 - 144.37[4]Not ReportedNot Reported

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for assessing the inhibition of acetylcholinesterase and carbonic anhydrase.

Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibition of AChE.[5]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer to each well.

  • Add 25 µL of the test compound solution at various concentrations. A control well should contain the solvent (e.g., DMSO) instead of the inhibitor.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated by comparing the reaction rates of the samples with the control.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) can be determined by measuring the esterase activity of the enzyme.

Materials:

  • Tris-HCl buffer

  • Human carbonic anhydrase isoenzymes (hCA I and hCA II)

  • 4-Nitrophenylacetate (as substrate)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture typically contains the buffer, the CA enzyme, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, 4-nitrophenylacetate.

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time.

  • The inhibitory potency of the compounds is determined by calculating the Kᵢ values. All compounds are typically evaluated for their competitive inhibition.[3]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided below to illustrate a typical experimental workflow for enzyme inhibition assays and the role of acetylcholinesterase in neurotransmission.

G cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Substrate, Enzyme) C Add Reagents to Microplate A->C B Prepare Test Compound Dilutions D Add Test Compound B->D C->D E Initiate Reaction with Enzyme D->E F Incubate at Controlled Temperature E->F G Measure Signal (e.g., Absorbance, Fluorescence) F->G H Calculate Percentage Inhibition G->H I Determine IC50 / Ki Values H->I

A generalized workflow for in vitro enzyme inhibition assays.

cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NerveImpulse Nerve Impulse Vesicles Synaptic Vesicles (containing Acetylcholine) NerveImpulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptor Acetylcholine Receptor ACh->Receptor binds to CholineAcetate Choline + Acetate AChE->CholineAcetate produces PostsynapticEffect Postsynaptic Effect (e.g., Muscle Contraction) Receptor->PostsynapticEffect initiates CholineAcetate->Vesicles reuptake & resynthesis Inhibitor Bromophenol Derivative (AChE Inhibitor) Inhibitor->AChE inhibits

The role of Acetylcholinesterase (AChE) in a cholinergic synapse and its inhibition.

Conclusion

The available data, while not specific to this compound derivatives, strongly suggest that the broader class of bromophenols holds significant promise as a source of potent and selective enzyme inhibitors.[6] Their demonstrated activity against key targets in neurodegenerative diseases (AChE), glaucoma (CAs), and diabetes (α-glucosidase, α-amylase, aldose reductase) warrants further investigation.[2][4][7] The synthetic tractability of the bromophenol scaffold allows for the generation of diverse chemical libraries, which can be screened to identify novel therapeutic agents.[5] Future research should focus on synthesizing and evaluating this compound derivatives to determine their specific inhibitory profiles and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-4-fluorophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,6-Dibromo-4-fluorophenol is a hazardous substance and must be disposed of as chemical waste in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Safety Summary

This compound presents several health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowedH302
Acute Toxicity (Dermal) Harmful in contact with skinH312
Acute Toxicity (Inhalation) Harmful if inhaledH332
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

This data is compiled from publicly available Safety Data Sheets (SDS).

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1.0 Personal Protective Equipment (PPE) Verification

1.1 Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves (or other chemically resistant gloves)
  • Safety goggles or a face shield
  • A properly fitted laboratory coat

2.0 Waste Segregation and Containment

2.1 Solid Waste: 2.1.1 Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container. 2.1.2 The container label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Toxic," "Irritant")

2.2 Liquid Waste: 2.2.1 If this compound is in a solution, collect it in a dedicated, sealed, and non-reactive hazardous waste container. 2.2.2 Do not mix with other incompatible waste streams. 2.2.3 Label the container as described in section 2.1.2, also noting the solvent used.

3.0 Decontamination

3.1 Wipe down any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. 3.2 Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste as described in section 2.1.

4.0 Storage Pending Disposal

4.1 Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1] 4.2 Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

5.0 Final Disposal

5.1 Arrange for the collection of the hazardous waste by a licensed environmental waste management company. 5.2 Provide the waste management company with the Safety Data Sheet (SDS) for this compound. 5.3 The recommended final disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition products, which may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Disposal Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Handover cluster_3 Step 4: Final Disposition A Verify Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste (Solid vs. Liquid) A->B C Use Designated, Labeled Hazardous Waste Container B->C Contain D Store in Secure Waste Accumulation Area C->D E Arrange for Collection by Licensed Disposal Company D->E F Provide SDS to Disposal Company E->F G Incineration at an Authorized Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,6-Dibromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dibromo-4-fluorophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Hazard ClassificationGHS PictogramsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral), Category 3DangerHand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[3][4][5] Inspect gloves before use.
Skin Corrosion/Irritation, Category 2WarningEye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1] A face shield may be required for splash hazards.[5]
Serious Eye Damage/Eye Irritation, Category 2AWarningSkin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5] For larger quantities or splash potential, use a chemical-resistant apron.[4][5]
Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation)WarningRespiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][2][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and accidents.

ProcedureKey Steps
Handling - Work in a designated area, preferably within a chemical fume hood.[3] - Avoid breathing dust, mist, or spray.[1][2] - Wash hands and exposed skin thoroughly after handling.[1][2][6] - Do not eat, drink, or smoke in the work area.[1][2][6]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] - Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6] - Store in a locked cabinet or area accessible only to authorized personnel.[2][6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[2][6] If not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6] For phenol exposure, it is recommended to wipe the area with polyethylene glycol (PEG-300 or PEG-400) if available.[4]
Eye Contact Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2][6]

Spill and Disposal Management

A clear plan for spill cleanup and waste disposal is essential for laboratory safety and environmental protection.

PlanProcedural Steps
Spill Cleanup 1. Evacuate non-essential personnel from the spill area. 2. Wear appropriate PPE as outlined above. 3. For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[2][6] 4. For liquid spills, use an inert absorbent material to contain the spill. 5. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal - Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2][6] - Waste should be handled by a licensed professional waste disposal service.[7] - It may be necessary to remove the waste to an authorized incinerator equipped with an afterburner and scrubber.[2]

Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review SDS and SOP B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D Start Experiment E Perform Experiment D->E F Decontaminate Work Area E->F End Experiment J Spill or Exposure Occurs E->J Potential Hazard G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K K->F After Emergency Resolution

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluorophenol
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-fluorophenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.